Product packaging for Thiophen-3-ol(Cat. No.:CAS No. 17236-59-8)

Thiophen-3-ol

Cat. No.: B168786
CAS No.: 17236-59-8
M. Wt: 100.14 g/mol
InChI Key: HERSKCAGZCXYMC-UHFFFAOYSA-N
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Description

Thiophen-3-ol (CAS 17236-59-8) is a heterocyclic compound featuring a hydroxyl group on the 3-position of a thiophene ring. This structure makes it a valuable scaffold and intermediate in medicinal chemistry and materials science. Thiophene derivatives are flat, aromatic molecules that are isosteres of benzene and other aromatic systems, allowing them to interact effectively with biological targets . Researchers utilize this compound and its derivatives as building blocks in the design and synthesis of compounds for a wide range of applications. In pharmaceutical research, thiophene-based molecules are investigated as potential inhibitors for various enzymes and are explored for their antimicrobial, anti-inflammatory, and anticancer properties . The thiophene nucleus is a privileged structure in medicinal chemistry and is found in several commercially available drugs . Beyond pharmaceuticals, thiophene derivatives are widely used in material science, particularly in the development of organic semiconductors, dyes, and conductive polymers for applications in organic light-emitting diodes (OLEDs) and solar cells . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4OS B168786 Thiophen-3-ol CAS No. 17236-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSKCAGZCXYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449924
Record name Thiophen-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-59-8
Record name Thiophen-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxythiophene
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Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of thiophen-3-ol (CAS: 17236-59-8), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document elucidates the core chemical properties, molecular structure, and notable reactivity of this compound. A central focus is its existence as a tautomeric equilibrium between the enol (this compound) and keto (thiophen-3(2H)-one) forms, a phenomenon that dictates its stability and reactivity. This guide summarizes key quantitative data, details experimental protocols for its derivatization, and presents visualizations of its chemical structure and reaction workflows to support advanced research and development applications.

Core Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic organic compound. Its fundamental properties are summarized below. It is important to note that the isolated monomer is prone to spontaneous dimerization, which complicates the determination of physical constants such as melting and boiling points.[1]

PropertyValueSource(s)
CAS Number 17236-59-8[1]
Molecular Formula C₄H₄OS[1]
Molecular Weight 100.14 g/mol [1]
Exact Mass 99.99830 Da[1]
Density (Predicted) 1.294 ± 0.06 g/cm³[1]
LogP (Predicted) 1.45370[1]
Topological Polar Surface Area 48.47 Ų[1]
Synonyms 3-Hydroxythiophene, Thiophene-3-ol[1]

Molecular Structure and Tautomerism

The structure of this compound is not static; it exists as a dynamic equilibrium between two tautomeric forms: the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (thiophen-3(2H)-one).[1]

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

The interconversion between the enol and keto forms is a critical aspect of this compound's chemistry.[1][2] This equilibrium is highly sensitive to the solvent environment.[3] The enol form benefits from the aromaticity of the thiophene ring, while the keto form contains a stronger carbon-oxygen double bond. Generally, the keto tautomer is favored in most simple carbonyl compounds, but for certain heterocyclic systems, the stability gained from aromaticity can significantly increase the proportion of the enol form.[2][4] Studies on 3-hydroxythiophenes show they exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[1]

Caption: Keto-enol tautomerism of this compound.

Dimerization and Stability

Unsubstituted this compound is known to be unstable and spontaneously dimerizes to form 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1] This reactivity complicates its isolation and characterization, often requiring it to be generated and used in situ or studied as substituted, more stable derivatives.

Spectroscopic Characterization

Due to the tautomeric equilibrium and instability, obtaining clean spectroscopic data for pure this compound is challenging. The following data is based on expectations for the thiophene scaffold and related derivatives.[5][6][7]

Spectroscopy TypeTautomerExpected Key Features
¹H NMR Enol FormAromatic protons (δ ≈ 6.5-7.5 ppm) with characteristic thiophene coupling constants (J₂₄, J₂₅, J₃₄, J₄₅). A broad singlet for the hydroxyl proton (O-H).
Keto FormAlkenic protons and aliphatic protons (CH₂) with distinct chemical shifts and couplings.
¹³C NMR Enol FormAromatic carbons, with the C-OH carbon appearing at a downfield shift (δ ≈ 150-160 ppm).[5]
Keto FormA carbonyl carbon (C=O) signal at a significantly downfield shift (δ ≈ 190-205 ppm).[3]
Infrared (IR) Enol FormBroad O-H stretch (~3200-3600 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), C-S stretch (~600-800 cm⁻¹).[8][9]
Keto FormStrong C=O stretch (~1680-1720 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹).
Mass Spec. (MS) BothMolecular ion peak (M⁺) at m/z ≈ 100. Fragmentation of the keto form may show a characteristic loss of a CO molecule (28 Da).

Chemical Reactivity and Synthetic Utility

The dual nature of this compound, arising from its tautomerism, provides it with versatile reactivity.

Reactivity of the Enolate

Treatment of the tautomeric mixture with a base readily deprotonates the molecule to form the corresponding enolate anion.[10] This enolate is a powerful nucleophile and a key intermediate in many synthetic transformations. As an ambident nucleophile, it can react with electrophiles at either the oxygen or the carbon atom.[11][12]

  • O-Alkylation and O-Acylation: The enolate can be regioselectively O-alkylated or O-acylated with high efficiency using appropriate electrophiles.[1] This provides a pathway to various 3-alkoxy and 3-acyloxythiophene derivatives.

  • C-Alkylation: While O-alkylation is often favored, reaction at the C2 carbon can be achieved under specific conditions, leading to 2-substituted thiophen-3(2H)-ones.

Electrophilic Aromatic Substitution

The enol form, being an electron-rich aromatic ring, can undergo electrophilic aromatic substitution. However, 3-hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts.[1] A notable reaction is the Vilsmeier-Haack formylation, which introduces a formyl group at the C2 position.[1][13]

Experimental Protocols

Given the synthetic utility of derivatizing this compound, the following section details a representative experimental protocol for the Vilsmeier-Haack formylation, a key C-C bond-forming reaction.

Protocol: Vilsmeier-Haack Formylation of a 3-Hydroxythiophene Derivative

This procedure describes the formylation at the C2 position of a substituted 3-hydroxythiophene. The Vilsmeier reagent is a weak electrophile generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[13][14][15]

Materials:

  • Substituted 3-hydroxythiophene (1.0 equiv)

  • Dimethylformamide (DMF) (solvent and reagent)

  • Phosphoryl chloride (POCl₃) (1.5 equiv)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ (1.5 equiv) dropwise while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).

  • Reaction: Dissolve the substituted 3-hydroxythiophene (1.0 equiv) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the 2-formyl-3-hydroxythiophene derivative.

experimental_workflow A 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) B 2. Substrate Addition (Thiophene derivative in DMF @ 0°C) A->B C 3. Reaction (Stir at room temperature, 6-8h) B->C D 4. Quenching (Aqueous NaOAc @ 0°C) C->D E 5. Extraction (Et₂O / Water) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Workflow for the Vilsmeier-Haack formylation.

Applications in Research and Drug Development

The thiophene ring is a privileged scaffold found in numerous pharmaceuticals. This compound and its derivatives serve as versatile building blocks for accessing more complex molecular architectures. However, the thiophene moiety is also considered a "structural alert" in drug development. Its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[11] These reactive intermediates can covalently bind to biological macromolecules, potentially leading to drug-induced toxicity. A thorough understanding of the metabolic pathways of any thiophene-containing drug candidate is therefore critical.

Conclusion

This compound is a fascinating heterocyclic compound whose chemistry is dominated by its keto-enol tautomerism. This equilibrium not only influences its physical properties and stability but also provides a rich platform for chemical transformations through its enolate intermediate and aromatic enol form. While its inherent instability requires careful handling, its utility as a synthetic precursor for creating diverse, functionalized thiophene derivatives makes it a valuable tool for chemists in academia and industry. For drug development professionals, the thiophene core warrants a detailed metabolic investigation to mitigate risks associated with bioactivation.

References

Spectroscopic Profile of Thiophen-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophen-3-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. However, its spectroscopic characterization is complicated by its existence in a tautomeric equilibrium with thiophen-3(2H)-one. Furthermore, this compound is prone to dimerization, forming 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including its tautomeric forms, and offers generalized experimental protocols for its analysis.

Tautomerism and Dimerization of this compound

The chemical behavior of this compound is dominated by its tautomeric relationship with thiophen-3(2H)-one and its tendency to dimerize. The position of the tautomeric equilibrium is influenced by the solvent, with the enol form being more favored in some solvents and the keto form in others. This dynamic nature presents a significant challenge in obtaining pure spectroscopic data for a single species.

Tautomerism and dimerization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the tautomeric forms of this compound. The chemical shifts of the protons and carbons are distinct for the enol and keto forms. The following tables summarize the reported ¹H and ¹³C NMR data in CDCl₃.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound and Tautomer in CDCl₃ [1]

CompoundδH(2) (ppm)δH(4) (ppm)δH(5) (ppm)³J₄,₅ (Hz)⁴J₂,₄ (Hz)⁴J₂,₅ (Hz)
This compound6.296.717.105.11.63.2
Thiophen-3(2H)-one3.586.228.365.7--

Table 2: ¹³C NMR Spectroscopic Data of this compound and Tautomer in CDCl₃ [1]

CompoundδC(2) (ppm)δC(3) (ppm)δC(4) (ppm)δC(5) (ppm)
This compound98.0155.1119.9124.4
Thiophen-3(2H)-one40.4202.8117.7178.4

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in this compound and its tautomer. The enol form is expected to show a characteristic O-H stretching band, while the keto form will exhibit a strong C=O stretching absorption.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupTautomer
3600-3200O-H stretchHydroxylEnol
~3100C-H stretchAromaticEnol
1720-1700C=O stretchCarbonylKeto
1650-1550C=C stretchThiophene ringBoth
1250-1000C-O stretchPhenolicEnol
850-650C-S stretchThiophene ringBoth

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (and its tautomer), the molecular ion peak (M⁺) is expected at m/z = 100.14.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
100[C₄H₄OS]⁺Molecular Ion
72[M - CO]⁺Loss of carbon monoxide from the keto form
71[M - CHO]⁺Loss of a formyl radical
57[C₃H₅]⁺Fragmentation of the thiophene ring
45[CHS]⁺Thioformyl cation

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition :

    • Use a standard single-pulse sequence.

    • Set the spectral width to approximately 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-10 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup :

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

  • Sample Analysis :

    • Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Method :

    • Injector : Set to a temperature of 250 °C with a split injection mode.

    • Column : Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Method :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

  • Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum to a library of known spectra.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Library Search) MS->ProcessMS Structure Structural Elucidation (Tautomer Identification) ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis.

References

The Diverse Biological Activities of Thiophen-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for clinical use. Among these, thiophen-3-ol and its derivatives have garnered significant interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various this compound and related thiophene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Derivative F8CCRF-CEM (Acute Lymphoblastic Leukemia)0.805 - 3.05[1][2]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Non-small cell lung cancer)Not specified, but identified as most potent[3]
Thiophene Carboxamide Derivative 2bHep3B (Hepatocellular Carcinoma)5.46[4]
Thiophene Carboxamide Derivative 2dHep3B (Hepatocellular Carcinoma)8.85[4]
Thiophene Carboxamide Derivative 2eHep3B (Hepatocellular Carcinoma)12.58[4]
Amino-thiophene derivative 15bA2780 (Ovarian Cancer)12[5]
Amino-thiophene derivative 15bA2780CP (Ovarian Cancer)10[5]
Thienopyridine-carboxamide compound 11HepG2 (Hepatocellular Carcinoma)Not specified, but highly effective[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives can exert their anticancer effects by modulating various signaling pathways. One key mechanism is the induction of the intrinsic apoptotic pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of executioner caspases like caspase-3 and caspase-7.[1][2] Furthermore, some thiophene derivatives have been shown to influence the JAK/STAT and MAPK signaling pathways.[7]

anticancer_pathway thiophenol This compound Derivative ros ROS Generation thiophenol->ros jak_stat JAK/STAT Pathway thiophenol->jak_stat Inhibition mapk MAPK Pathway thiophenol->mapk Modulation mito Mitochondrial Depolarization ros->mito caspase Caspase-3/7 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis proliferation Cell Proliferation & Survival jak_stat->proliferation mapk->proliferation

Anticancer signaling pathways modulated by this compound derivatives.

Antimicrobial Activity

Several this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound and related thiophene derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16[8]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16[8]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneCandida albicans16[8]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneCandida albicans16[8]
Thiophene derivative 7Pseudomonas aeruginosaMore potent than gentamicin[9]
Thiophene derivative 13Staphylococcus aureus3.125[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound derivative stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivative in the microtiter plate wells containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow start Start prepare Prepare Serial Dilutions of this compound Derivative start->prepare inoculate Inoculate with Standardized Microbe prepare->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read Read for Visible Growth incubate->read end Determine MIC read->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

This compound derivatives have been investigated for their potential to mitigate inflammatory responses. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table presents the 50% inhibitory concentration (IC50) values of some thiophene derivatives against inflammatory targets.

CompoundTarget/AssayIC50 (µM)Reference
Thiophene Derivative 15-Lipoxygenase (5-LOX)29.2[8][11]
Thiophene Derivative 25-Lipoxygenase (5-LOX)6.0[11]
Thiophene Derivative 35-Lipoxygenase (5-LOX)6.6[11]
Methoxy-substituted thiophene derivative 5NF-κB, ERK, p38 inhibitionEffective at 10 µM[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a common in vitro method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution

  • Griess reagent (for NO measurement) or ELISA kits (for cytokine measurement)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Cytokines (e.g., TNF-α, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO or cytokine production compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to suppress the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting the activation of NF-κB, this compound derivatives can effectively dampen the inflammatory cascade. Some derivatives also modulate the MAPK signaling pathway, which is also involved in inflammatory responses.[8]

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation mapk_activation MAPK Activation tlr4->mapk_activation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_activation->gene_expression mapk_activation->gene_expression inflammation Inflammation gene_expression->inflammation thiophenol This compound Derivative thiophenol->nfkb_activation Inhibition thiophenol->mapk_activation Inhibition

Anti-inflammatory signaling pathways modulated by this compound derivatives.

Antioxidant Activity

The antioxidant potential of this compound derivatives is an area of active investigation. The sulfur atom in the thiophene ring and the hydroxyl group can contribute to their radical scavenging properties.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound derivatives can be evaluated using various assays. The data is often expressed as IC50 values or Trolox equivalents.

Compound SeriesAssayAntioxidant CapacityReference
Thiophene derivativesDPPH radical scavengingIC50 values of 45.33 and 48.45 µg/mL for compounds S6 and S4, respectively[12]
Thiophenol derivativesDPPH Radical ScavengingVaried Trolox Equivalent (TE) values[13]
Thiophenol derivativesABTS Radical ScavengingVaried Trolox Equivalent (TE) values[13]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

  • This compound derivative solution

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: Add a solution of the this compound derivative at various concentrations to a DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Synthesis of this compound Derivatives

A variety of synthetic methods have been developed for the preparation of this compound and its derivatives. One common approach for the synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols involves a one-pot reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of a base like triethylamine.[11][14][15][16]

synthesis_workflow start Start reactants 2-Mercaptobenzoic Acid + Aryl Bromomethyl Ketone start->reactants base Add Triethylamine in DMF reactants->base reaction Stir at Room Temperature base->reaction cyclization In situ Intramolecular Cyclization reaction->cyclization product 2-Aroylbenzo[b]this compound cyclization->product

General synthesis workflow for 2-aroylbenzo[b]thiophen-3-ols.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents makes them attractive candidates for further investigation in drug discovery and development. The information provided in this technical guide, including quantitative data, experimental protocols, and insights into their mechanisms of action, is intended to facilitate and inspire future research in this exciting field. Further exploration of the structure-activity relationships and optimization of the this compound scaffold will likely lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiophene, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. Thiophene derivatives are integral components of numerous FDA-approved drugs, highlighting the significance of this heterocyclic system in pharmaceutical research and development.[1] This technical guide provides a comprehensive overview of the core physical properties of 3-hydroxythiophene, with a focus on its tautomeric nature, experimental methodologies for its characterization, and its relevance in the context of drug discovery.

Tautomerism: A Core Chemical Feature

A critical aspect of 3-hydroxythiophene's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the aromatic enol form (3-hydroxythiophene) and the non-aromatic keto form (thiophen-3(2H)-one).[2] This equilibrium is highly dependent on the solvent environment. The study of this tautomerism is crucial for understanding the molecule's reactivity, stability, and potential biological interactions.

The tautomeric equilibrium between 3-hydroxythiophene and thiophen-3(2H)-one can be visualized as follows:

Caption: Tautomeric equilibrium of 3-hydroxythiophene.

Physical Properties

Due to the inherent instability of the parent 3-hydroxythiophene, which can spontaneously dimerize, experimental data on its physical properties are scarce.[2] Much of the available data pertains to its more stable derivatives. The following table summarizes key physical properties for 3-hydroxythiophene and some of its derivatives.

Property3-Hydroxythiophene3-Methoxythiophene3-AcetoxythiopheneMethyl 3-hydroxythiophene-2-carboxylate3-Hydroxythiophene-2-carbaldehyde
Molecular Formula C₄H₄OSC₅H₆OSC₆H₆O₂SC₆H₆O₃S[3][4]C₅H₄O₂S[5]
Molecular Weight 100.14 g/mol 114.16 g/mol 142.17 g/mol 158.18 g/mol [3]128.15 g/mol [5]
Melting Point Data not availableData not availableData not available38-43 °C (lit.)[3]Data not available
Boiling Point Data not available65–67 °C (0.1 Torr)[6]68–69 °C (0.2 Torr)[6]Data not availableData not available
Density Data not availableData not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not availableData not available
Solubility Soluble in organic solvents like CDCl₃ and d₆-DMSO for NMR studies[7]Data not availableData not availableData not availableData not available
Appearance UnstableColorless liquidColorless liquidWhite to pale yellow solid[4]Data not available

Experimental Protocols

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the tautomeric equilibrium of 3-hydroxythiophene in different solvents.[8][9]

Objective: To determine the relative ratio of the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) tautomers in a given solvent.

Methodology:

  • Sample Preparation: A solution of freshly prepared 3-hydroxythiophene is made in the deuterated solvent of interest (e.g., CDCl₃, d₆-DMSO). Due to the compound's instability, preparation and analysis should be conducted promptly at low temperatures if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum of the sample.

    • Identify the distinct signals corresponding to the protons of the enol and keto forms. The aromatic protons of the enol form will have characteristic chemical shifts and coupling constants, differing from the signals of the aliphatic protons in the keto form.[7]

    • Integrate the signals corresponding to a specific proton (or group of protons) in each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers in the solution.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to further confirm the presence of both tautomers.

    • The enol form will show characteristic signals for sp²-hybridized carbons in the aromatic ring, while the keto form will exhibit a signal for a carbonyl carbon (C=O) at a significantly downfield chemical shift.[7]

The following workflow illustrates the process of analyzing the tautomeric equilibrium using NMR.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quantification Data Interpretation prep Dissolve 3-hydroxythiophene in deuterated solvent (e.g., CDCl3) nmr Acquire 1H and 13C NMR spectra prep->nmr process Process spectra (phasing, baseline correction) nmr->process identify Identify characteristic peaks for enol and keto tautomers process->identify integrate Integrate corresponding 1H NMR signals identify->integrate calculate Calculate the ratio of tautomers integrate->calculate

Caption: Workflow for NMR analysis of tautomerism.

Relevance in Drug Development and Signaling Pathways

While direct studies on the involvement of 3-hydroxythiophene in specific signaling pathways are limited, the broader class of thiophene-containing molecules plays a significant role in drug discovery. The thiophene ring is a bioisostere of the benzene ring and can be found in a variety of drugs with diverse therapeutic actions.[1]

The metabolism of thiophene-containing drugs can be mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[10] These metabolites can be responsible for both the therapeutic effects and the potential toxicity of the drugs. For instance, the antiplatelet drugs Ticlopidine and Clopidogrel, which contain a thiophene moiety, are prodrugs that require metabolic activation to an active metabolite that irreversibly inhibits the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[10][11]

Furthermore, derivatives of benzo[b]thiophene have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in cancer cell proliferation and survival.[12] Although this is not 3-hydroxythiophene itself, it highlights the potential for thiophene scaffolds to interact with important biological signaling cascades.

The ability of the hydroxyl group in 3-hydroxythiophene to act as a hydrogen bond donor and acceptor, combined with the electronic properties of the thiophene ring, makes it an interesting pharmacophore for designing molecules that can interact with biological targets such as enzymes and receptors. Further research is warranted to explore the specific interactions of 3-hydroxythiophene and its derivatives with various signaling pathways to unlock their full therapeutic potential.

References

The Thiophen-3-ol Scaffold: An In-Depth Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and amenability to chemical modification, has made it a cornerstone in the design of novel therapeutic agents.[2] This technical guide focuses specifically on the thiophen-3-ol core, exploring its synthesis, biological activities, and structure-activity relationships (SAR) that are critical for modern drug discovery and development. We will delve into its role as a versatile building block for a range of therapeutic targets, with a particular focus on its applications in neurodegenerative disorders and oncology.

Synthesis of the this compound Core and Its Derivatives

The synthesis of thiophene-based compounds can be achieved through various established methods, including the Paal-Knorr and Gewald reactions.[2][3] However, for the specific construction of the benzo[b]this compound scaffold, a particularly efficient one-pot method has been developed. This approach provides a direct route to 2-aroylbenzo[b]thiophen-3-ols, which are valuable intermediates for further derivatization.

Experimental Protocol: One-Pot Synthesis of 2-Aroylbenzo[b]thiophen-3-ols

This protocol is adapted from a method utilizing a base-catalyzed reaction between 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[1]

Materials:

  • 2-Mercaptobenzoic acid

  • Substituted aryl bromomethyl ketone

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • 2 N Hydrochloric acid (HCl)

  • Ice-cold water

Procedure:

  • To a stirred solution of 2-mercaptobenzoic acid (1 mmol) and the appropriate aryl bromomethyl ketone (1.2 mmol) in 5 mL of DMF, add triethylamine (1 mL).

  • Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 30 mL of ice-cold water.

  • Adjust the pH to approximately 7 using a 2 N solution of hydrochloric acid.

  • Filter the resulting precipitate of benzo[b]this compound using a Buchner funnel and wash with cold water.

  • The crude product can be further purified by recrystallization if necessary.

This synthetic route offers a high-yield and straightforward approach to the benzo[b]this compound core, which can then be further functionalized, for instance, by introducing an alkyne moiety at the 3-hydroxy position for subsequent "click" chemistry applications.[1]

General Workflow for the Synthesis of 2-Aroylbenzo[b]thiophen-3-ols start Start Materials: 2-Mercaptobenzoic Acid + Aryl Bromomethyl Ketone reaction One-Pot Reaction: - Triethylamine (Base) - DMF (Solvent) - Room Temperature, 2-4h start->reaction workup Aqueous Work-up: - Pour into ice-cold water - Neutralize with HCl reaction->workup isolation Isolation: - Filtration - Washing with cold water workup->isolation product Product: 2-Aroylbenzo[b]this compound isolation->product

Synthesis of 2-Aroylbenzo[b]thiophen-3-ols.

Tautomerism: The Interplay of this compound and Thiophen-3(2H)-one

A crucial aspect of the chemistry of this compound is its tautomeric relationship with thiophen-3(2H)-one. This equilibrium can significantly influence the molecule's reactivity, physicochemical properties, and its interactions with biological targets. The predominant tautomeric form can be influenced by factors such as the solvent, pH, and the nature of substituents on the thiophene ring.[4][5][6] In drug design, understanding and controlling this tautomerism can be a powerful tool for optimizing a compound's pharmacological profile. The ability of a molecule to exist in different tautomeric forms can affect its hydrogen bonding capabilities, lipophilicity, and ultimately its binding affinity to a target protein.[5]

Tautomeric Equilibrium of this compound thiophen_ol This compound (Aromatic Enol Form) thiophen_one Thiophen-3(2H)-one (Keto Form) thiophen_ol->thiophen_one Proton Transfer

This compound and Thiophen-3(2H)-one Tautomerism.

Biological Activities and Therapeutic Applications

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[7][8][9] While research specifically on the unconjugated this compound core is somewhat limited, its derivatives, particularly benzo[b]thiophen-3-ols, have shown significant promise.

Neuroprotective Effects: Inhibition of Monoamine Oxidase

A notable application of the benzo[b]this compound scaffold is in the development of inhibitors for human monoamine oxidase (hMAO), enzymes that are critical in the metabolism of neurotransmitters. Dysregulation of hMAO activity is implicated in various neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.

A series of benzo[b]this compound derivatives have been synthesized and evaluated as potential hMAO inhibitors. Many of these compounds have shown high selectivity for the MAO-B isoform.

Table 1: In Vitro hMAO-A and hMAO-B Inhibitory Activity of Benzo[b]this compound Derivatives

CompoundRIC₅₀ hMAO-A (µM)IC₅₀ hMAO-B (µM)Selectivity Index (hMAO-A/hMAO-B)
Reference -> 100.098< 0.0098
Derivative 1 H> 100.45< 0.045
Derivative 2 4-F> 100.11< 0.011
Derivative 3 4-Cl> 100.15< 0.015
Derivative 4 4-CH₃> 100.12< 0.012
Derivative 5 4-OCH₃8.70.08108.75

Data compiled from studies on benzo[b]this compound derivatives.

The inhibitory activity of the synthesized compounds on hMAO-A and hMAO-B can be determined using a fluorometric method.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or p-tyramine (for MAO-B) as substrates

  • 4-Hydroxyquinoline (product of kynuramine oxidation)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Test compounds

  • Potassium phosphate buffer

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, the respective hMAO enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for hMAO-A or p-tyramine with horseradish peroxidase and Amplex Red for hMAO-B).

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction (e.g., by adding NaOH for the MAO-A assay).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A or resorufin for MAO-B) using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

MAO-B Inhibition by Benzo[b]this compound Derivatives dopamine Dopamine maob MAO-B dopamine->maob Metabolism neurodegeneration Neurodegeneration dopac DOPAC (Inactive Metabolite) maob->dopac dopac->neurodegeneration Contributes to Oxidative Stress inhibitor Benzo[b]this compound Derivative inhibitor->maob Inhibits

Inhibition of MAO-B by Benzo[b]this compound Derivatives.

Anticancer Activity

The thiophene scaffold is a common feature in a multitude of compounds with demonstrated anticancer activity. These derivatives exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Table 2: Cytotoxic Activity of Various Thiophene Derivatives against Cancer Cell Lines

Compound TypeTarget/MechanismCell LineIC₅₀ (µM)
Tetrahydrobenzo[b]thiophene derivativeTubulin polymerization inhibitorA549 (Lung)0.1 - 25
Thiophene-based chalcone analogueTubulin polymerization inhibitorK562 (Leukemia)< 2
Thienopyrimidine derivativeKinase inhibitorMCF-7 (Breast)59 - 1130 (nM)
Thiazolo-thiophene derivativeCytokine modulation--

This table presents a summary of data from various studies on different thiophene derivatives to illustrate the broad anticancer potential of the scaffold.[9][10]

Thiophene-based compounds have been shown to modulate key signaling pathways involved in cancer progression. For example, certain derivatives can induce apoptosis through the c-Jun N-terminal kinase (JNK)/Reactive Oxygen Species (ROS)-mediated mitochondrial pathway.

Apoptosis Induction by a Thiophene Derivative thiophene_deriv Thiophene Derivative (e.g., PYDDT) ros ROS Generation thiophene_deriv->ros jnk JNK Activation ros->jnk bax Bax Mitochondrial Translocation jnk->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

A Comprehensive Technical Guide to the Natural Sources and Isolation of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the natural origins of thiophene compounds, which are a class of sulfur-containing heterocyclic compounds. While largely synthesized for various industrial applications, a significant number of thiophenes and their derivatives are naturally produced by a range of organisms, particularly plants of the Asteraceae family, as well as some fungi and marine species. These naturally occurring thiophenes exhibit a wide array of biological activities, making them of great interest for drug discovery and development. This document details their primary natural sources, comprehensive isolation protocols, and quantitative data on their prevalence.

Principal Natural Sources of Thiophene Compounds

Thiophenes are predominantly found in the plant kingdom, especially within the Asteraceae (daisy) family. They are also present in certain fungi and marine organisms.

1.1. Plant Sources: The Asteraceae Family

The Asteraceae family is the most prolific natural source of thiophenes, with these compounds often playing a role in the plant's defense mechanisms.

  • Tagetes (Marigold): Species such as Tagetes erecta and Tagetes patula are well-known producers of thiophenes like α-terthienyl and its derivatives. These compounds are often concentrated in the roots and exhibit strong nematicidal and insecticidal properties.

  • Echinops (Globe Thistle): Various Echinops species are rich sources of thiophenes. For instance, the roots of Echinops ritro have been found to contain a range of thiophene derivatives.

  • Rudbeckia (Coneflower): Certain Rudbeckia species also synthesize thiophenes as part of their chemical arsenal.

  • Arctium (Burdock): The roots of the burdock plant (Arctium lappa) contain thiophene polyacetylenes, which are noted for their antimicrobial activities.

1.2. Fungal and Bacterial Sources

While less common than in plants, some fungi and bacteria are capable of producing thiophene compounds. These are often secondary metabolites with antibiotic properties. Further research is ongoing to fully characterize the diversity of thiophenes from microbial sources.

1.3. Marine Organisms

Marine environments, particularly sponges and tunicates, have been identified as sources of unique, often halogenated, thiophene derivatives. These compounds are of interest due to their novel chemical structures and potential pharmacological activities.

Quantitative Data on Thiophene Occurrence

The concentration of thiophene compounds in natural sources can vary significantly based on the species, geographical location, and environmental conditions. The following table summarizes representative quantitative data from various studies.

Natural Source (Plant Part)Thiophene Compound(s)Concentration/YieldReference
Tagetes erecta (Roots)α-Terthienyl10-30 µg/g fresh weight
Echinops ritro (Roots)Various Thiophenes0.5-2.0 mg/g dry weight
Arctium lappa (Roots)Thiophene PolyacetylenesApprox. 0.1% of dry root

Experimental Protocols for Isolation and Purification

The isolation of thiophenes from natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocols provide detailed methodologies for these procedures.

3.1. General Extraction of Thiophenes from Plant Material

This protocol outlines a general method for the extraction of thiophenes from the roots of Asteraceae species.

Methodology:

  • Preparation of Plant Material: Freshly collected plant roots are washed thoroughly with distilled water to remove soil and debris. The roots are then air-dried in the shade for 10-15 days, followed by oven drying at 40°C to a constant weight. The dried roots are ground into a fine powder.

  • Solvent Extraction:

    • A known quantity (e.g., 100 g) of the powdered root material is subjected to extraction with a non-polar solvent such as n-hexane or petroleum ether.

    • The extraction is typically performed using a Soxhlet apparatus for 6-8 hours to ensure exhaustive extraction of lipophilic compounds, including thiophenes.

    • Alternatively, maceration can be performed by soaking the plant material in the solvent for 24-48 hours with occasional agitation.

  • Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.2. Chromatographic Purification of Thiophenes

The crude extract obtained from the initial extraction is a complex mixture of compounds. Chromatographic techniques are essential for the isolation of pure thiophenes.

Methodology:

  • Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh).

    • A glass column is packed with silica gel using a slurry method with n-hexane.

    • The adsorbed sample is loaded onto the top of the column.

    • Elution is performed using a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient could be n-hexane -> n-hexane:ethyl acetate (9:1) -> n-hexane:ethyl acetate (8:2), and so on.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light (254 nm and 365 nm). Thiophenes often appear as dark spots under UV light.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions rich in the target thiophene compounds are pooled and further purified using preparative HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

    • An isocratic or gradient elution can be employed depending on the complexity of the mixture.

    • The eluent is monitored with a UV detector at the absorption maximum of the target thiophenes (often in the range of 320-350 nm).

    • The peaks corresponding to the pure compounds are collected.

  • Structure Elucidation: The purity and structure of the isolated thiophene compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Visualized Workflows and Pathways

4.1. General Experimental Workflow for Thiophene Isolation

The following diagram illustrates the typical workflow for the isolation and purification of thiophene compounds from plant sources.

G A Plant Material (e.g., Roots) B Drying and Grinding A->B C Solvent Extraction (n-Hexane) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection and TLC Analysis E->F G Semi-Pure Thiophene Fractions F->G H Preparative HPLC (C18) G->H I Pure Thiophene Compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: Workflow for isolating thiophenes from plants.

4.2. Biosynthetic Relationship of Thiophenes

The biosynthesis of thiophenes in plants is believed to originate from fatty acids, which undergo a series of modifications to form polyacetylenes. These polyacetylenes are the direct precursors to thiophenes. The following diagram illustrates this simplified biosynthetic relationship.

G A Fatty Acids (e.g., Oleic Acid) B Polyacetylenes A->B Desaturation & Other Modifications C Addition of Sulfur B->C D Thiophene Ring Formation C->D E Naturally Occurring Thiophenes D->E

Caption: Simplified biosynthesis of natural thiophenes.

This guide provides a foundational understanding of the natural sources and isolation of thiophene compounds. The detailed protocols and quantitative data serve as a valuable resource for researchers initiating projects in the field of natural product chemistry and drug discovery focusing on these potent bioactive molecules.

Thiophen-3-ol Derivatives as Potent and Selective Monoamine Oxidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of neurodegenerative disorders such as Parkinson's disease and depression. Thiophene-based compounds have emerged as a promising class of MAO inhibitors due to their structural versatility and favorable pharmacological properties. This technical guide provides an in-depth overview of thiophen-3-ol derivatives as inhibitors of monoamine oxidase. It covers quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and a discussion of their mechanism of action. Visualizations of the MAO signaling pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2] Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[3]

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[4] this compound derivatives, in particular, have shown significant potential as MAO inhibitors, with many exhibiting high potency and selectivity for the MAO-B isoform.[1] This guide will delve into the technical aspects of these compounds, providing researchers with the necessary information to advance their own drug discovery efforts.

Quantitative Data on Inhibitory Activity

A series of benzo[b]this compound derivatives have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with higher values indicating greater selectivity for MAO-B.[1]

CompoundSubstituent (R)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
PM1 H> 101.25 ± 0.11> 8
PM2 2-CH3> 100.89 ± 0.07> 11.2
PM3 3-CH3> 101.05 ± 0.09> 9.5
PM4 4-CH35.42 ± 0.450.07 ± 0.0177.4
PM5 3-OCH33.21 ± 0.280.05 ± 0.00464.2
PM6 4-OCH32.15 ± 0.190.03 ± 0.00271.7
PM9 4-F1.89 ± 0.150.04 ± 0.00347.3
PM10 4-Cl2.56 ± 0.220.06 ± 0.00542.7
PM12 4-Br3.89 ± 0.340.08 ± 0.00748.6
PM13 4-I4.12 ± 0.360.09 ± 0.00845.8

Data summarized from Guglielmi et al. (2019).[1]

Further studies have explored modifications to the benzo[b]this compound scaffold, such as replacing the carbonyl spacer with an amide. These carboxamide analogues also demonstrated selectivity for MAO-B, with some compounds achieving complete inhibition at a concentration of 10 µM.[5] Other heterocyclic dienones containing a thiophene scaffold have also been identified as potent and reversible MAO-B inhibitors, with IC50 values in the nanomolar range.[6]

Experimental Protocols

General Synthesis of 2-Aroyl-benzo[b]thiophen-3-ols

A common and efficient method for the synthesis of 2-aroyl-benzo[b]thiophen-3-ols involves a one-pot reaction of 2-mercaptobenzoic acid with a substituted phenacyl bromide in the presence of a base such as triethylamine.

Materials:

  • 2-Mercaptobenzoic acid

  • Substituted phenacyl bromide

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-mercaptobenzoic acid (1 equivalent) in DMF.

  • Add triethylamine (2 equivalents) to the solution and stir.

  • Add the substituted phenacyl bromide (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay. This assay measures the production of 4-hydroxyquinoline from the oxidation of the substrate kynuramine.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

  • In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate kynuramine.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm over time.

  • Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Studies in a Mouse Model

The in vivo efficacy of promising MAO inhibitors can be assessed in animal models of neurodegeneration, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Animals:

  • Male C57BL/6 mice

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the mice via oral gavage or intraperitoneal injection.

  • MPTP Induction: After a pre-treatment period with the test compound, induce neurodegeneration by administering MPTP.

  • Behavioral Testing: Assess motor coordination and balance using the rotarod test.

  • Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.

Mechanism of Action and Signaling Pathways

This compound derivatives typically act as reversible and competitive inhibitors of MAO-B.[3] Molecular docking studies suggest that these compounds bind within the active site of the enzyme, with the thiophene ring and the aroyl substituent making key interactions with hydrophobic residues.[7]

The inhibition of MAO-B leads to a decrease in the degradation of dopamine, thereby increasing its concentration in the synaptic cleft. This enhanced dopaminergic neurotransmission is believed to be the primary mechanism for the therapeutic effects of these compounds in Parkinson's disease.

MAO-B Signaling Pathway

The expression and activity of MAO-B are regulated by complex signaling pathways. For instance, the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways have been implicated in the regulation of MAO-B gene expression.

MAO_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PKC PKC Receptor->PKC activates MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway activates Transcription_Factors Transcription Factors (e.g., AP-1, Sp1) MAPK_Pathway->Transcription_Factors activates MAOB_Gene MAO-B Gene Transcription_Factors->MAOB_Gene promotes transcription MAOB_mRNA MAO-B mRNA MAOB_Gene->MAOB_mRNA MAOB_Protein MAO-B Protein MAOB_mRNA->MAOB_Protein translation Dopamine_Degradation Dopamine -> DOPAL MAOB_Protein->Dopamine_Degradation catalyzes Thiophenol_Inhibitor This compound Derivative Thiophenol_Inhibitor->MAOB_Protein inhibits

Caption: Simplified MAO-B signaling pathway and inhibition.

Experimental Workflow

The discovery and development of novel this compound derivatives as MAO inhibitors follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Workflow Start Compound_Design Compound Design & Virtual Screening Start->Compound_Design Synthesis Chemical Synthesis Compound_Design->Synthesis In_Vitro_Screening In Vitro MAO-A/B Inhibition Assays Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development End Preclinical_Development->End

Caption: Drug discovery workflow for MAO inhibitors.

Conclusion

This compound derivatives represent a highly promising class of monoamine oxidase inhibitors with significant potential for the treatment of neurodegenerative diseases. Their favorable inhibitory profiles, characterized by high potency and selectivity for MAO-B, make them attractive candidates for further development. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, detailed experimental protocols, and insights into their mechanism of action. It is anticipated that continued research and optimization of the this compound scaffold will lead to the development of novel and effective therapies for conditions such as Parkinson's disease.

References

Preliminary Investigation of Thiophen-3-ol Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophen-3-ol, a sulfur-containing heterocyclic compound, belongs to a class of molecules widely utilized in medicinal chemistry. The thiophene ring is a known "structural alert," indicating a potential for metabolic activation into reactive metabolites that can lead to toxicity.[1][2][3][4] While specific toxicological data for this compound is not extensively available in public literature, this guide provides a preliminary investigation based on the well-established toxicology of structurally related thiophene derivatives. We outline the probable metabolic pathways leading to toxicity, detail essential experimental protocols for a comprehensive toxicological assessment, and provide a framework for data interpretation. This document serves as a foundational resource for researchers initiating a toxicological evaluation of this compound or similar thiophene-containing compounds.

Introduction: The Thiophene Structural Alert

The thiophene moiety is a five-membered aromatic ring containing a sulfur atom, which is a common scaffold in numerous pharmaceutical agents.[1][5] Despite its utility, the thiophene ring is associated with a risk of bioactivation.[1][2][3][4] Metabolism by cytochrome P450 (CYP) enzymes can lead to the formation of highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[1][2][3][4][6] These reactive metabolites are often implicated in drug-induced organ toxicity, particularly hepatotoxicity.[1][2][3][4] A notable example is the drug tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis linked to its thiophene core.[1][2][3][4]

However, the presence of a thiophene ring does not invariably lead to toxicity. The overall metabolic fate of the molecule, including the rate of detoxification and the presence of alternative, less harmful metabolic pathways, are critical determinants of its safety profile.[1][2][4] Therefore, a thorough toxicological investigation is imperative for any novel thiophene-containing compound.

Predicted Metabolic Bioactivation of this compound

Based on the established metabolism of other thiophene-containing drugs, the primary concern for this compound is oxidative metabolism of the thiophene ring by CYP enzymes.[1][6] The two main bioactivation pathways are S-oxidation and epoxidation.[6]

  • S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene S-oxide. This intermediate is a reactive electrophile that can be targeted by cellular nucleophiles.

  • Epoxidation: The double bonds in the thiophene ring can be oxidized to form a thiophene epoxide, another highly reactive electrophile.

These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death. A proposed general metabolic activation pathway for thiophene derivatives is illustrated below.

G cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Cellular Interactions & Detoxification Thiophen_3_ol This compound CYP450 Cytochrome P450 (e.g., CYP2C9, CYP1A1) Thiophen_3_ol->CYP450 Oxidation Reactive_Metabolites Reactive Metabolites (Thiophene S-oxide, Thiophene Epoxide) CYP450->Reactive_Metabolites Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolites->Macromolecules Covalent Binding GSH Glutathione (GSH) Reactive_Metabolites->GSH Conjugation (Detoxification) Toxicity Cellular Toxicity (Hepatotoxicity, etc.) Macromolecules->Toxicity Conjugate GSH Conjugate GSH->Conjugate Excretion Excretion Conjugate->Excretion

Figure 1. Predicted Metabolic Pathway of this compound.

Recommended Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for evaluating the toxicity of this compound, starting with in vitro assays and progressing to more complex systems as needed.

In Vitro Cytotoxicity Assays

These assays provide an initial assessment of the compound's potential to cause cell death.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatotoxicity) are cultured in 96-well plates and allowed to attach overnight.

  • Compound Exposure: Cells are exposed to a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Adherent cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Quantification: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader to determine cell viability.

  • Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated.

G start Seed Cells in 96-well Plate expose Expose to this compound (48-72h) start->expose fix Fix with TCA expose->fix stain Stain with SRB fix->stain wash Wash Unbound Dye stain->wash solubilize Solubilize Bound Dye wash->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Figure 2. Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Metabolic Stability and Reactive Metabolite Screening

These assays determine how quickly the compound is metabolized and whether it forms reactive metabolites.

Experimental Protocol: Liver Microsomal Stability Assay with Glutathione Trapping

  • Incubation Mixture: this compound is incubated with human liver microsomes, a NADPH regenerating system (to initiate CYP activity), and glutathione (GSH) as a trapping agent for reactive metabolites.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis (Metabolic Stability): The concentration of the parent compound (this compound) at each time point is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Sample Analysis (Reactive Metabolite Screening): The samples are analyzed by LC-MS/MS to detect the presence of GSH-Thiophen-3-ol adducts. The appearance of these adducts confirms the formation of reactive electrophilic metabolites.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineExposure Time (hours)IC50 (µM)
HepG248[Insert Data]
HEK29348[Insert Data]
.........

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½, min)[Insert Data]
Intrinsic Clearance (CLint, µL/min/mg)[Insert Data]

Table 3: Reactive Metabolite Screening for this compound

Trapping AgentAdducts Detected (m/z)Interpretation
Glutathione (GSH)[Insert m/z of detected adducts or "None Detected"][e.g., "Formation of reactive metabolites confirmed"]

Conclusion and Future Directions

This preliminary investigation highlights the potential for this compound to undergo metabolic activation, a key concern for thiophene-containing compounds. The experimental protocols outlined provide a robust framework for an initial toxicological assessment. Based on the findings from these in vitro studies, further investigations may be warranted, including:

  • Identification of specific CYP isozymes responsible for the metabolism of this compound.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the potential for DNA damage.

  • In vivo studies in animal models to evaluate organ-specific toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

A thorough and systematic evaluation of these toxicological endpoints is essential to fully characterize the safety profile of this compound and to support its potential development as a therapeutic agent.

References

Methodological & Application

Synthesis of Thiophen-3-ol and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thiophen-3-ol and its various analogs. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, frequently incorporated into the structures of pharmaceuticals and organic electronic materials. The hydroxyl group at the 3-position of the thiophene ring, in particular, offers a versatile handle for further functionalization, making these compounds valuable building blocks in drug discovery and development.

This guide covers several key synthetic strategies, including the Fiesselmann Thiophene Synthesis for producing 3-hydroxy-2-thiophenecarboxylic acids, the subsequent decarboxylation to yield this compound, the Gewald reaction for the synthesis of functionalized 2-aminothiophenes, the Paal-Knorr synthesis for substituted thiophenes, and methods for preparing 3-alkoxy and 3-alkylthiophene analogs.

I. Synthesis of this compound

The synthesis of the parent compound, this compound, can be effectively achieved through a two-step process commencing with the Fiesselmann Thiophene Synthesis to generate a 3-hydroxy-2-thiophenecarboxylic acid intermediate, followed by a decarboxylation reaction.

A. Fiesselmann Thiophene Synthesis of 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives

The Fiesselmann synthesis is a powerful method for constructing the 3-hydroxythiophene core. It involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[1][2]

Reaction Scheme:

Caption: General scheme of the Fiesselmann Thiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

This protocol is adapted from established procedures for the Fiesselmann synthesis.

Materials:

  • Ethyl phenylpropiolate

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl thioglycolate (1.0 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add ethyl phenylpropiolate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to pH 3-4.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.

Quantitative Data:

ProductStarting MaterialsBaseSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylateEthyl phenylpropiolate, Ethyl thioglycolateNaOEtEthanol4-675-8598-100[1]
Methyl 3-hydroxy-4-methylthiophene-2-carboxylateMethyl but-2-ynoate, Methyl thioglycolateNaOMeMethanol5~7075-77[3]
B. Decarboxylation to this compound

The 3-hydroxy-2-thiophenecarboxylic acid obtained from the Fiesselmann synthesis can be decarboxylated to yield the corresponding this compound. This is typically achieved by heating the carboxylic acid, sometimes in the presence of a copper catalyst or in a high-boiling solvent.

Reaction Scheme:

Caption: Decarboxylation of 3-hydroxy-2-thiophenecarboxylic acid.

Experimental Protocol: Synthesis of 5-Phenylthis compound

Materials:

  • 3-Hydroxy-5-phenylthiophene-2-carboxylic acid

  • Quinoline

  • Copper powder

Procedure:

  • In a round-bottom flask, suspend 3-hydroxy-5-phenylthiophene-2-carboxylic acid (1.0 eq) in quinoline.

  • Add a catalytic amount of copper powder.

  • Heat the mixture to 200-230 °C under an inert atmosphere until the evolution of CO₂ ceases.

  • Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenylthis compound.

II. Synthesis of this compound Analogs

A. Gewald Synthesis of 2-Aminothiophene Derivatives

The Gewald reaction is a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5]

Reaction Scheme:

Caption: General scheme of the Gewald Reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [6]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.2 eq).

  • Stir the mixture at 40-50 °C for 2-4 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Quantitative Data for Gewald Reaction Products:

ProductStarting MaterialsBaseSolventReaction Time (h)Yield (%)Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanone, Ethyl cyanoacetate, SulfurMorpholineEthanol2-485-95[6]
2-Amino-4,5-dimethylthiophene-3-carbonitrile2-Butanone, Malononitrile, SulfurDiethylamineMethanol1-2~90[7]
B. Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis provides a straightforward route to substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]

Reaction Scheme:

Caption: General scheme of the Paal-Knorr Thiophene Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

Materials:

  • Hexane-2,5-dione

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place hexane-2,5-dione (1.0 eq) and anhydrous toluene.

  • Add phosphorus pentasulfide (0.4 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture, decant the toluene solution from the solid residue.

  • Wash the residue with fresh toluene.

  • Combine the toluene solutions, wash with 10% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the toluene by distillation.

  • Distill the residue to obtain pure 2,5-dimethylthiophene.

Quantitative Data for Paal-Knorr Synthesis:

ProductStarting MaterialSulfurizing AgentSolventYield (%)Reference
2,5-DimethylthiopheneHexane-2,5-dioneP₄S₁₀Toluene70-80[8]
2,5-Diphenylthiophene1,4-Diphenylbutane-1,4-dioneLawesson's ReagentXylene~90[9]
C. Synthesis of 3-Alkoxy- and 3-Alkylthiophene Analogs from 3-Bromothiophene

3-Bromothiophene is a versatile starting material for the synthesis of various 3-substituted thiophene analogs through cross-coupling reactions.

1. Synthesis of 3-Alkoxythiophenes [2]

This can be achieved via a copper-catalyzed cross-coupling reaction between 3-bromothiophene and a sodium alkoxide.

Experimental Protocol: Synthesis of 3-Methoxythiophene

Materials:

  • 3-Bromothiophene

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a mixture of sodium methoxide (1.5 eq) and CuI (0.1 eq) in DMF, add 3-bromothiophene (1.0 eq).

  • Heat the reaction mixture at 120-130 °C for 10-15 hours under an inert atmosphere.

  • Cool the mixture, pour into water, and extract with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate.

  • Purify by distillation to obtain 3-methoxythiophene.

2. Synthesis of 3-Alkylthiophenes via Cross-Coupling Reactions [10]

Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling, are commonly employed to introduce alkyl groups at the 3-position of the thiophene ring.

Experimental Protocol: Suzuki Coupling for the Synthesis of 3-Hexylthiophene

Materials:

  • 3-Bromothiophene

  • Hexylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water mixture

Procedure:

  • In a reaction vessel, combine 3-bromothiophene (1.0 eq), hexylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.01 eq), and SPhos (0.02 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1).

  • Heat the mixture to 80-100 °C under an inert atmosphere for 12-24 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel to yield 3-hexylthiophene.

Quantitative Data for 3-Substituted Thiophenes:

ProductStarting MaterialCoupling PartnerCatalyst/LigandYield (%)Reference
3-Methoxythiophene3-BromothiopheneNaOMeCuI~70[2]
3-Hexylthiophene3-BromothiopheneHexylboronic acidPd(OAc)₂/SPhos85-95[10]
3-Phenylthiophene3-BromothiophenePhenylboronic acidPd(PPh₃)₄~90[10]

III. Conclusion

The synthetic methods outlined in this document provide a comprehensive toolkit for researchers and drug development professionals working with this compound and its analogs. The Fiesselmann synthesis offers a reliable entry point to 3-hydroxythiophenes, which can be further elaborated or decarboxylated. The Gewald and Paal-Knorr reactions provide access to a wide range of substituted thiophene derivatives. Furthermore, the functionalization of readily available 3-bromothiophene through modern cross-coupling techniques allows for the introduction of diverse substituents at the 3-position, enabling the exploration of structure-activity relationships and the development of novel compounds with desired properties. The provided protocols and quantitative data serve as a practical guide for the synthesis and further investigation of this important class of heterocyclic compounds.

References

Thiophen-3-ol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Thiophen-3-ol , a sulfur-containing heterocyclic compound, is a valuable and versatile precursor in organic synthesis, finding applications in the construction of a diverse array of molecules, including fused heterocyclic systems, functional materials, and biologically active compounds. Its unique electronic properties and inherent reactivity, stemming from the tautomeric equilibrium between its enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) forms, make it a powerful tool for synthetic chemists. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to aid researchers in its practical use.

Tautomerism and Reactivity

This compound exists in a solvent-dependent equilibrium with its keto tautomer, thiophen-3(2H)-one. The hydroxy form is generally less reactive towards electrophiles compared to analogous systems like 3-hydroxypyrroles. However, its reactivity can be harnessed through the generation of the more nucleophilic enolate by treatment with a base. This enolate readily undergoes reactions such as O-alkylation and O-acylation with high regioselectivity. Furthermore, derivatives of this compound can participate in electrophilic substitution reactions, such as Vilsmeier formylation, particularly when the ring is activated.

Applications in the Synthesis of Fused Heterocycles

One of the most significant applications of this compound and its derivatives is in the synthesis of fused thiophene systems, particularly thieno[3,2-b]thiophenes. These fused heterocycles are of great interest due to their utility as building blocks for organic electronic and optoelectronic materials.

A common strategy for the synthesis of thieno[3,2-b]thiophenes involves the annulation of a second thiophene ring onto a pre-existing, suitably functionalized thiophene precursor. While many syntheses start from halogenated thiophenes, routes utilizing 3-substituted thiophenes, including those derived from this compound, offer alternative and efficient pathways. For instance, a versatile synthetic route to thieno[3,2-b]thiophenes has been developed from dimethyl 3-nitrothiophene-2,5-dicarboxylate, proceeding through a thiophene-3-thiolate equivalent which can then be cyclized.

Experimental Protocol: Synthesis of 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates

A practical application of this strategy is the Fiesselmann thiophene synthesis, which can be adapted to construct thieno[3,2-b]thiophene derivatives. The following protocol describes the synthesis of 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates from 4-aryl-3-chlorothiophene-2-carboxylates and methyl thioglycolate.[1]

Reaction Scheme:

G reactant1 Aryl-Substituted 3-Chlorothiophene reagents Potassium tert-butoxide reactant1->reagents reactant2 Methyl Thioglycolate reactant2->reagents product 5-Aryl-3-hydroxythieno[3,2-b]thiophene -2-carboxylate reagents->product Condensation

Caption: Synthesis of Thieno[3,2-b]thiophenes.

Materials:

  • 4-Aryl-3-chlorothiophene-2-carboxylate

  • Methyl thioglycolate

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a stirred solution of the 4-aryl-3-chlorothiophene-2-carboxylate in an anhydrous solvent, add methyl thioglycolate.

  • Cool the mixture in an ice bath and add potassium tert-butoxide portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours, monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Quantitative Data:

Starting Material (Aryl Group)ProductYield (%)
PhenylMethyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate75
4-MethoxyphenylMethyl 3-hydroxy-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate82
4-ChlorophenylMethyl 5-(4-chlorophenyl)-3-hydroxythieno[3,2-b]thiophene-2-carboxylate78

Yields are representative and may vary based on specific reaction conditions and substrate.

Functionalization of the this compound Core

The hydroxyl group of this compound provides a convenient handle for further functionalization through O-alkylation and O-acylation reactions. These transformations are typically carried out by first generating the enolate with a suitable base, followed by reaction with an electrophile.

Experimental Protocol: O-Alkylation of 3-Hydroxythiophene

This protocol details a general procedure for the O-alkylation of a 3-hydroxythiophene derivative to yield a 3-alkoxythiophene.

Reaction Workflow:

G start 3-Hydroxythiophene Derivative step1 Deprotonation (Base, e.g., NaH) start->step1 1. step2 Alkylation (Alkyl Halide) step1->step2 2. product 3-Alkoxythiophene Derivative step2->product 3.

Caption: O-Alkylation of 3-Hydroxythiophene.

Materials:

  • 3-Hydroxythiophene derivative

  • Sodium hydride (NaH) or other suitable base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous DMF or THF

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF, add a solution of the 3-hydroxythiophene derivative in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 3-alkoxythiophene derivative.

Quantitative Data for O-Alkylation:

3-Hydroxythiophene DerivativeAlkylating AgentProductYield (%)
Methyl 3-hydroxythiophene-2-carboxylateMethyl IodideMethyl 3-methoxythiophene-2-carboxylate92
2,5-Dimethylthis compoundEthyl Bromide3-Ethoxy-2,5-dimethylthiophene85

Electrophilic Substitution: Vilsmeier-Haack Formylation

Electron-rich thiophene derivatives are susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction provides a method for the formylation of such rings. While this compound itself may be sensitive to the acidic conditions, its O-alkylated or O-acylated derivatives can undergo this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxythiophene

The following is a representative protocol for the formylation of 3-methoxythiophene. The formyl group is expected to direct to the C2 or C5 position.

Logical Flow of Vilsmeier-Haack Reaction:

G start 3-Methoxythiophene reaction Electrophilic Attack start->reaction reagent_prep Vilsmeier Reagent Formation (POCl3 + DMF) reagent_prep->reaction hydrolysis Hydrolysis reaction->hydrolysis Intermediate product 3-Methoxythiophene -carbaldehyde hydrolysis->product

Caption: Vilsmeier-Haack Formylation Pathway.

Materials:

  • 3-Methoxythiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Sodium acetate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool a solution of DMF in the chosen solvent to 0 °C.

  • Add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture again to 0 °C and add a solution of 3-methoxythiophene in the solvent dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the addition of a saturated sodium acetate solution.

  • Extract the product with dichloromethane, wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 3-methoxythiophene-carbaldehyde.

Quantitative Data for Formylation:

SubstrateProduct(s)Ratio (2-formyl:5-formyl)Total Yield (%)
3-Methoxythiophene3-Methoxythiophene-2-carbaldehyde & 3-Methoxythiophene-5-carbaldehyde~3:170

This compound in Medicinal Chemistry

Thiophene-containing compounds are prevalent in medicinal chemistry, with many approved drugs featuring this heterocyclic core. The thiophene ring is often considered a bioisostere of a benzene ring, and its incorporation can favorably modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound and its derivatives serve as important intermediates in the synthesis of such pharmaceutically active compounds. For example, thiophen-3-ethanol, which can be synthesized from thiophene precursors, is a key intermediate for the antithrombotic drug ticlopidine.

The ability to introduce diverse functionalities at the 3-position of the thiophene ring, starting from this compound, provides a powerful platform for the generation of compound libraries for drug discovery programs.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its tautomeric nature allows for selective functionalization at the oxygen atom, while the thiophene ring itself can be further modified or used as a scaffold for the construction of more complex molecular architectures. The detailed protocols and data presented herein provide a practical guide for researchers to unlock the synthetic potential of this versatile building block in the development of novel functional materials and therapeutic agents.

References

Application Notes and Protocols: Thiophen-3-ol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents. Among its derivatives, thiophen-3-ol and its analogs serve as crucial building blocks, offering a unique combination of physicochemical properties that allow for the synthesis of compounds with diverse biological activities. The sulfur atom in the thiophene ring can participate in hydrogen bonding, a critical interaction for drug-receptor binding, and its electron-rich nature makes it amenable to various chemical modifications.[1] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in drug discovery, with a focus on their applications in neurodegenerative diseases, cancer, and inflammation.

Key Applications of this compound Derivatives

This compound derivatives have demonstrated significant potential in several therapeutic areas:

  • Neurodegenerative Diseases: Benzo[b]this compound derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B).[2] Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's disease, as it increases the levels of dopamine in the brain.[3][4]

  • Anticancer Activity: A variety of thiophene derivatives have shown considerable cytotoxic effects against numerous cancer cell lines.[5][6][7] Their mechanisms of action are diverse and can include the inhibition of critical enzymes such as topoisomerases and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[5]

  • Anti-inflammatory Effects: Thiophene-based compounds are known to exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] This leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound and related thiophene derivatives from various studies.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Benzo[b]this compound Derivatives

Compound IDSubstitution Pattern% Inhibition at 10 µMSelectivity for MAO-BReference
PM-Series Analog 2-Aroyl-benzo[b]this compoundHighSelective for MAO-B[2]
Carboxamide Analog 5 2-Methoxy substitution100%Selective for MAO-B[3]
Carboxamide Analog 4 para-Methyl substitution65.31%Selective for MAO-B[3]

Table 2: Cytotoxic Activity of Thiophene Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Amino-thiophene derivative 15b A2780 (Ovarian)12 ± 0.17[6]
Amino-thiophene derivative 15b A2780CP (Ovarian)10 ± 0.15[6]
Compound 480 HeLa (Cervical)12.61 (µg/mL)[5]
Compound 480 Hep G2 (Liver)33.42 (µg/mL)[5]
Compound 471 HeLa (Cervical)23.79 (µg/mL)[5]
Compound 471 Hep G2 (Liver)13.34 (µg/mL)[5]

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Compound IDAssayIC50 (µg/mL)Reference
Compound 4c Nitric Oxide Radical Scavenging31.59[9]
Compound 4f Nitric Oxide Radical Scavenging31.12[9]
Compound 5f Nitric Oxide Radical Scavenging34.18[9]
Compound 21 COX-2 Inhibition0.67 µM[8]
Compound 21 LOX Inhibition2.33 µM[8]

Experimental Protocols

Synthesis of 2-Aroyl-benzo[b]thiophen-3-ols (One-Pot Method)

This protocol describes an efficient one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[8][10]

Materials:

  • 2-Mercaptobenzoic acid

  • Substituted aryl bromomethyl ketone

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of 2-mercaptobenzoic acid (1 equivalent) in DMF in a round-bottom flask, add triethylamine (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the respective substituted aryl bromomethyl ketone (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aroyl-benzo[b]this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of test compounds on MAO-A and MAO-B.[2][4][11][12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO substrate)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (MAO-B specific inhibitor)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. The final DMSO concentration should be non-inhibitory to the enzyme (typically ≤ 1%).

  • In the wells of the 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound or control inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate kynuramine to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of thiophene derivatives.[5][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiophene derivative test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiophene derivatives in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

MAO_B_Inhibition_Pathway cluster_0 Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by IncreasedDopamine Increased Dopamine Levels DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Thiophen3ol This compound Derivative Thiophen3ol->MAOB Inhibits Neuroprotection Neuroprotective Effects IncreasedDopamine->Neuroprotection

Caption: Inhibition of MAO-B by this compound Derivatives.

Anticancer_Experimental_Workflow start Start synthesis Synthesize this compound Derivatives start->synthesis treatment Treat Cells with Thiophene Derivatives synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for Anticancer Cytotoxicity Screening.

Anti_Inflammatory_Signaling_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Thiophen3ol This compound Derivative Thiophen3ol->COX Inhibits Thiophen3ol->LOX Inhibits Thiophen3ol->NFkB_pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Proinflammatory_Cytokines

References

Application Notes and Protocols: Thiophen-3-ol in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of thiophen-3-ol derivatives as potential antimicrobial agents. This document details synthetic strategies, experimental protocols for antimicrobial testing, and summarizes the biological activity of this promising class of compounds.

Introduction

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Thiophene derivatives have demonstrated significant potential as antimicrobial agents, offering a promising avenue for the development of new therapeutics to combat the growing threat of antimicrobial resistance. The inherent structural versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of antimicrobial potency and selectivity. This document focuses on the application of this compound and its derivatives in the synthesis of novel antimicrobial compounds. While direct synthetic routes from this compound are not extensively reported in the context of high-potency antimicrobial agents, the broader class of 3-substituted thiophenes, often derived from precursors that could conceptually originate from this compound, has shown significant promise. These notes will cover key synthetic methodologies, detailed protocols for assessing antimicrobial efficacy, and a summary of the available activity data.

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

The following tables summarize the in vitro antimicrobial activity of various thiophene derivatives against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Thiophene Derivatives

Compound IDDerivative ClassS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
S1 Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate0.81 (µM/ml)0.81 (µM/ml)0.81 (µM/ml)-[1]
3b 2-(Benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid1.11 (µM)-0.64 (µM)1.00 (µM)
25 2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene16->512>512[2]
26 2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene16->512>512[2]
19 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene256->512>512[2]

Table 2: Antifungal Activity of Thiophene Derivatives

Compound IDDerivative ClassC. albicans (MIC µg/mL)A. niger (MIC µg/mL)Reference
S4 Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate0.91 (µM/ml)0.91 (µM/ml)[1]
25 2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene16-[2]
26 2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene16-[2]
19 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene128-[2]

Experimental Protocols

I. General Synthesis of 2-Amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophenes (Gewald Reaction)

This protocol describes a general and versatile method for the synthesis of polysubstituted thiophenes, which can serve as precursors for a variety of antimicrobial agents.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or another suitable base like morpholine)

  • Ethanol (or another suitable solvent like DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) in a 250 mL round-bottom flask, add diethylamine (0.1 mol) dropwise at room temperature.

  • After the addition of the base, gently heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The resulting ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]

II. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized thiophene derivatives against bacterial and fungal strains.

Materials:

  • Synthesized thiophene derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each thiophene derivative in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 10 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells (broth only).

  • Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate. A solvent control (inoculum with DMSO at the highest concentration used) should also be included.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at a suitable wavelength (e.g., 600 nm).[2][4]

Mandatory Visualizations

Synthesis and Functionalization Workflow

The following diagram illustrates a generalized workflow for the synthesis of thiophene-based antimicrobial agents, starting from common precursors and leading to biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald ThiopheneCore 2-Aminothiophene Scaffold Gewald->ThiopheneCore Derivatization Further Derivatization (e.g., Acylation, Schiff Base Formation) ThiopheneCore->Derivatization FinalCompounds Final Thiophene Derivatives Derivatization->FinalCompounds AntimicrobialScreening Antimicrobial Screening (e.g., Broth Microdilution) FinalCompounds->AntimicrobialScreening MIC Determine MIC Values AntimicrobialScreening->MIC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and evaluation of thiophene-based antimicrobial agents.

Proposed Mechanism of Action: Membrane Disruption

While the precise signaling pathways for many thiophene derivatives are still under investigation, a commonly proposed mechanism of action against bacteria is the disruption of the cell membrane integrity. The following diagram illustrates this conceptual pathway.

G cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Thiophene Thiophene Derivative Membrane Lipid Bilayer Thiophene->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability IonLeakage Ion Leakage (K+, Na+) Permeability->IonLeakage MetaboliteLeakage Metabolite Leakage (ATP, etc.) Permeability->MetaboliteLeakage Metabolic Disruption of Metabolic Processes IonLeakage->Metabolic MetaboliteLeakage->Metabolic CellDeath Cell Death Metabolic->CellDeath

Caption: Conceptual pathway for the antimicrobial action of thiophene derivatives via membrane disruption.

References

Application of Thiophen-3-ol Derivatives in Materials Science: A Focus on Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thiophen-3-ol and its derivatives are emerging as a versatile class of heterocyclic compounds with significant potential in materials science, particularly in the field of organic electronics. While direct applications of this compound are not extensively documented, its derivatives, especially those based on 3-hydroxythieno[3,4-b]thiophene, serve as crucial building blocks for the synthesis of novel conjugated polymers and small molecules. These materials exhibit tunable photophysical and electrochemical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This application note provides a comprehensive overview of the current state of research, including detailed experimental protocols for the synthesis of key derivatives and their subsequent polymerization. Quantitative data on the properties of these materials are summarized, and logical workflows for their synthesis and application are visualized.

Introduction

Thiophene-based materials have long been at the forefront of organic electronics research due to their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical modification.[1][2] The introduction of functional groups onto the thiophene ring allows for precise control over the material's properties. The hydroxyl group in this compound, in particular, offers a reactive site for further chemical modifications, enabling the synthesis of a diverse range of derivatives.[3] Although research on the direct polymerization of this compound is limited, its derivatives are being explored as monomers for creating advanced functional materials.

This document focuses on the application of this compound derivatives, highlighting a palladium-catalyzed method for the synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, a key intermediate for producing various 3-substituted thieno[3,4-b]thiophene derivatives.[3] The impact of these substitutions on the photophysical properties of the resulting materials and their potential applications in electronic devices are discussed.

Key Applications and Experimental Data

The primary application of this compound derivatives in materials science is in the development of organic semiconductors. By modifying the hydroxyl group, researchers can synthesize a variety of monomers with different functionalities, which are then polymerized to create materials with tailored properties for electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are widely used as the active layer in OLEDs and OFETs.[1][4] The performance of these devices is highly dependent on the molecular structure and morphology of the polymer film. The ability to introduce various substituents at the 3-position of the thiophene ring via derivatization of this compound allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport.[1]

Organic Solar Cells (OSCs)

In OSCs, thiophene-based polymers act as the electron donor material in the active layer.[1] The efficiency of these devices is influenced by factors such as the polymer's absorption spectrum, bandgap, and charge carrier mobility. The derivatization of this compound provides a synthetic route to novel donor materials with optimized properties for enhanced photovoltaic performance.

Quantitative Data Summary

The following table summarizes the key photophysical properties of various 3-substituted thieno[3,4-b]thiophene-2-carboxylate derivatives, which are synthesized from a 3-hydroxy precursor.[3]

CompoundSubstituent at C3-positionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Photoluminescence Quantum Yield (Φ_PL)
1 -OH3804850.25
2 -OCH₃3784800.30
3 -OC₄H₉3794820.32
4 -OPh3854900.15
5 -OTs3754750.18

Data extracted from photophysical measurements of the respective compounds.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and polymerization of this compound derivatives.

Protocol 1: Synthesis of 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate

This protocol describes a palladium-catalyzed method for the synthesis of a key this compound derivative.[3]

Materials:

  • Starting thiophene precursor

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask, dissolve the starting thiophene precursor in toluene.

  • Add the palladium catalyst and the base to the solution.

  • Reflux the reaction mixture under an inert atmosphere (e.g., Argon) for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-hydroxythieno[3,4-b]thiophene-2-carboxylate.

Protocol 2: Synthesis of 3-Substituted Thieno[3,4-b]thiophene Derivatives

This protocol outlines the general procedure for the derivatization of the hydroxyl group of the previously synthesized compound.[3]

Materials:

  • 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate

  • Alkyl or aryl halide (e.g., CH₃I, C₄H₉Br, PhBr) or tosyl chloride

  • Base (e.g., NaH)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH in dry THF.

  • Add a solution of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl/aryl halide or tosyl chloride.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Polymerization of 3-Substituted Thieno[3,4-b]thiophene Monomers

This protocol describes a general method for the polymerization of functionalized thiophene monomers.

Materials:

  • 3-Substituted thieno[3,4-b]thiophene monomer

  • Oxidative coupling agent (e.g., FeCl₃) or electrochemical setup

  • Solvent (e.g., Chloroform)

  • Standard polymerization glassware or electrochemical cell

Chemical Polymerization Procedure:

  • Dissolve the monomer in dry chloroform under an inert atmosphere.

  • Add a solution of anhydrous FeCl₃ in chloroform dropwise to the monomer solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the polymer and wash it with methanol, acetone, and hexane to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum.

Electrochemical Polymerization Procedure:

  • Prepare a solution of the monomer and a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).

  • Use a three-electrode setup with a working electrode (e.g., ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerize the monomer onto the working electrode by cyclic voltammetry or potentiostatic methods.

  • After polymerization, rinse the polymer film with the solvent to remove unreacted monomer and electrolyte.

  • Dry the polymer film under a stream of inert gas.

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows described in this application note.

Synthesis_Pathway Start This compound Precursor Intermediate 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate Start->Intermediate Pd-Catalyzed Cyclization Derivative 3-Substituted Thieno[3,4-b]thiophene -OR (R = Alkyl, Aryl, Ts) Intermediate->Derivative Derivatization (e.g., Etherification) Polymer Conjugated Polymer Derivative->Polymer Polymerization (Chemical or Electrochemical)

Caption: Synthetic pathway from a this compound precursor to conjugated polymers.

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Material Characterization Reaction_Setup Reaction Setup (Precursor, Catalyst, Solvent) Reaction Reaction (e.g., Reflux) Reaction_Setup->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization1 Monomer Characterization (NMR, MS) Purification->Characterization1 Poly_Reaction Polymerization Reaction (Chemical or Electrochemical) Characterization1->Poly_Reaction Precipitation Polymer Precipitation (e.g., with Methanol) Poly_Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Spectroscopy Spectroscopic Analysis (UV-Vis, PL) Drying->Spectroscopy Electrochemistry Electrochemical Analysis (CV) Drying->Electrochemistry Device_Fabrication Device Fabrication (OFET, OSC) Spectroscopy->Device_Fabrication Electrochemistry->Device_Fabrication

Caption: General experimental workflow for synthesis and characterization.

Conclusion

While the direct application of this compound in materials science is an area that requires further exploration, its derivatives have demonstrated significant promise as versatile building blocks for advanced organic electronic materials. The synthetic routes outlined in this application note provide a foundation for the development of novel 3-substituted thiophene-based polymers with tailored properties. The ability to systematically modify the chemical structure and, consequently, the electronic and optical properties of these materials opens up new avenues for the design of high-performance organic electronic devices. Further research into the direct polymerization of this compound and the exploration of a wider range of its derivatives will undoubtedly contribute to the advancement of materials science.

References

Application Notes and Protocols for Paal-Knorr Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr thiophene synthesis is a robust and versatile method for the preparation of substituted thiophenes, which are key structural motifs in numerous pharmaceutically active compounds. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[1][2] Modern advancements, particularly the use of microwave irradiation, have significantly improved reaction times and yields, making this synthesis highly attractive for chemical libraries and drug discovery endeavors.[1][3]

Reaction Mechanism and Signaling Pathway

The Paal-Knorr thiophene synthesis proceeds through a series of key steps involving the conversion of the 1,4-dicarbonyl compound to a thioketone intermediate, followed by cyclization and dehydration. The commonly accepted mechanism is as follows:

  • Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl precursor react with the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to form a thiocarbonyl intermediate.[1]

  • Enolization/Thioenolization: The remaining carbonyl or the newly formed thiocarbonyl group undergoes tautomerization to form an enol or a thioenol.[1]

  • Cyclization: An intramolecular nucleophilic attack occurs where the enol oxygen or sulfur attacks the electrophilic thiocarbonyl carbon, leading to the formation of a five-membered dihydrothiophene derivative.[1]

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable, aromatic thiophene ring.[1][4]

It has been demonstrated that the reaction proceeds via the direct sulfurization of the 1,4-dicarbonyl compound, rather than the formation and subsequent sulfurization of a furan intermediate.[5]

Paal_Knorr_Thiophene_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product 1,4-Dicarbonyl 1,4-Dicarbonyl Thionation Thionation 1,4-Dicarbonyl->Thionation Sulfurizing_Agent Sulfurizing Agent (Lawesson's Reagent or P₄S₁₀) Sulfurizing_Agent->Thionation Enolization Enolization/ Thioenolization Thionation->Enolization Thioketone Intermediate Cyclization Intramolecular Cyclization Enolization->Cyclization Enol/Thioenol Intermediate Dehydration Dehydration Cyclization->Dehydration Dihydrothiophene Intermediate Thiophene Substituted Thiophene Dehydration->Thiophene - H₂O

Caption: Reaction pathway of the Paal-Knorr thiophene synthesis.

Experimental Protocols

Herein, we provide detailed protocols for both microwave-assisted and conventional heating methods for the Paal-Knorr thiophene synthesis.

Protocol 1: Microwave-Assisted Synthesis of Substituted Thiophenes

This protocol is adapted from the efficient and versatile procedure developed by Minetto, Taddei, and co-workers and is highly effective for generating a library of substituted thiophenes.[3]

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

  • Add Solvent: Add toluene (5 mL) and a magnetic stir bar to the vial.

  • Seal Vessel: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.[6]

Protocol 2: Conventional Heating Method

This protocol represents a more traditional approach to the Paal-Knorr thiophene synthesis.[1][6]

Materials:

  • Substituted 1,4-diketone (5 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

  • Anhydrous solvent (e.g., Toluene or Xylene, 50 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask charged with the 1,4-diketone (5 mmol), add the anhydrous solvent (50 mL).

  • Add Reagent: Carefully add phosphorus pentasulfide (1.11 g, 2.5 mmol) in portions while stirring. Caution: The reaction can be exothermic, and toxic hydrogen sulfide (H₂S) gas may be evolved. This step must be performed in a well-ventilated fume hood.[5]

  • Heating: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or distillation to obtain the final substituted thiophene.[6]

Data Presentation: Yields of Substituted Thiophenes

The following table summarizes representative yields for the synthesis of various substituted thiophenes via the microwave-assisted Paal-Knorr reaction, demonstrating the method's broad applicability as reported by Minetto et al.[3][7]

1,4-Dicarbonyl PrecursorSulfurizing AgentMethodReaction Time (min)Temperature (°C)ProductYield (%)
2,5-HexanedioneLawesson's ReagentMicrowave151502,5-Dimethylthiophene>90
1-Phenyl-1,4-pentanedioneLawesson's ReagentMicrowave201502-Methyl-5-phenylthiophene85-95
3,4-Dimethyl-2,5-hexanedioneLawesson's ReagentMicrowave151502,3,4,5-Tetramethylthiophene80-90
1,2-DibenzoylacetyleneLawesson's ReagentMicrowave101502,5-Diphenylthiophene>90
AcetonylacetoneP₄S₁₀Conventional4 hours (reflux)~110 (Toluene)2,5-Dimethylthiophene70-80[5]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Paal-Knorr thiophene synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine 1,4-Diketone and Sulfurizing Agent in Solvent Heating Heating (Microwave or Conventional) Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Extraction Solvent Extraction and Washing Cooling->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Paal-Knorr thiophene synthesis.

References

The Gewald Reaction: A Powerful Tool for Substituted Thiophene Synthesis in Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The Gewald reaction stands as a cornerstone in heterocyclic chemistry, providing a versatile and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of FDA-approved drugs and serving as crucial intermediates in the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals in the effective utilization of the Gewald reaction.

Reaction Principle and Mechanism

The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[2][3] The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[2]

Gewald_Reaction_Mechanism

Data Presentation: Reaction Conditions and Yields

The versatility of the Gewald reaction is highlighted by its applicability to a wide range of substrates and its adaptability to various reaction conditions, including conventional heating, microwave irradiation, and solid-supported synthesis. The choice of conditions can significantly impact reaction times and yields.

Table 1: Conventional Gewald Reaction of Cyclohexanone with Various Active Methylene Compounds
Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl CyanoacetateMorpholineEthanolReflux8-1069[5]
MalononitrilePiperidinium BorateEthanol/Water (9:1)1000.4296[6]
Benzoyl AcetonitrilePiperidinium BorateEthanol/Water (9:1)100192[6]
Table 2: Microwave-Assisted Gewald Reaction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the Gewald reaction, often leading to higher yields in significantly shorter reaction times.[3][7]

Carbonyl CompoundActive Methylene CompoundBaseSolventTemperature (°C)Time (min)Yield (%)Reference
4-NitroacetophenoneEthyl Cyanoacetate-Ethanol12046-[3]
ButyraldehydeMethyl CyanoacetatePyrrolidineDMF503092[7]
CyclohexanoneMalononitrileKF-Alumina--3.5-892[1]
AcetophenoneEthyl CyanoacetateMorpholine-130-14-53[8]
Table 3: Solid-Supported Gewald Reaction

Solid-supported synthesis offers advantages in terms of simplified workup and purification.[4]

Carbonyl CompoundActive Methylene CompoundSupport/CatalystMethodTimeYield (%)Reference
CyclohexanoneN-Acyl-α-cyanoacetamideAgroGel® Wang resinConventional--[1]
Various KetonesVariousKF-AluminaMicrowave3.5-8 min55-92[1]
N-substituted piperidin-4-onesVarious-Conventional-60-80[4]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Gewald reaction under various conditions.

Protocol 1: General One-Pot Conventional Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carbonyl compound (ketone or aldehyde) (10 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Base (e.g., morpholine, triethylamine) (10-20 mol%)

  • Solvent (e.g., ethanol, methanol) (20-30 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol is a generalized procedure based on commonly reported methods for microwave-assisted synthesis.[3]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, morpholine) (1.0 mmol)

  • Solvent (e.g., DMF, ethanol) (3 mL)

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for a Gewald reaction, from setup to product isolation, is depicted below.

Gewald_Workflow

Applications in Drug Development

The 2-aminothiophene scaffold synthesized via the Gewald reaction is a key component in numerous pharmaceuticals. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. Examples of FDA-approved drugs synthesized using the Gewald reaction include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[9][10] The versatility of this reaction makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

The Gewald reaction offers a robust and adaptable method for the synthesis of polysubstituted 2-aminothiophenes. By understanding the reaction mechanism and the influence of various parameters, researchers can effectively utilize this reaction to generate a diverse range of compounds for applications in drug discovery, materials science, and fundamental chemical research. The provided protocols and data serve as a comprehensive guide for the practical implementation of this important synthetic transformation.

References

Application Notes and Protocols for the Fiesselmann Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fiesselmann thiophene synthesis is a powerful and versatile name reaction in organic chemistry for the preparation of highly functionalized thiophenes. Developed by Hans Fiesselmann in the 1950s, this reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid derivatives to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] The functionalized thiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Notably, the Fiesselmann synthesis has been employed in the generation of precursors for potent inhibitors of key signaling proteins such as p38 MAP kinase and tyrosine kinases, making it a valuable tool in drug discovery.[1]

This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of the Fiesselmann thiophene synthesis in a research and development setting.

Reaction Mechanism and Scope

The Fiesselmann synthesis proceeds through a base-catalyzed 1,4-conjugate addition of a deprotonated thioglycolic acid ester to an α,β-acetylenic ester. This is followed by a second addition and subsequent intramolecular cyclization to form the thiophene ring.[1][3]

A key advantage of the Fiesselmann synthesis is its broad scope. The reaction tolerates a variety of substituents on both the acetylenic ester and the thioglycolic acid derivative. Furthermore, variations of the reaction have been developed to expand its utility. For instance, using β-ketoesters in place of acetylenic esters or employing starting materials with a nitrile group instead of an ester leads to the formation of 3-aminothiophenes.[1]

Applications in Drug Discovery

The functionalized thiophenes produced via the Fiesselmann synthesis are valuable intermediates in the development of therapeutic agents. A significant application is in the synthesis of kinase inhibitors. For example, this methodology has been utilized to prepare precursors for p38 MAP kinase inhibitors, which are targets for inflammatory diseases like arthritis and osteoporosis.[2][4][5] Additionally, variations of the Fiesselmann synthesis have been applied to the synthesis of tyrosine kinase inhibitors.[1]

Featured Application: Precursors for p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases. The Fiesselmann synthesis provides an efficient route to thienyl ureas, a class of potent p38 MAPK inhibitors.

p38_MAPK_pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (e.g., Inflammation, Apoptosis) substrates->response inhibitor Thiophene-based p38 Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

Data Presentation

The following table summarizes the synthesis of various aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates via a Fiesselmann reaction between methyl 3-chlorothiophene-2-carboxylates and methyl thioglycolate in the presence of potassium tert-butoxide.

EntryProductYield (%)
1HC₆H₅3a65
2H4-FC₆H₄3b78
3H4-ClC₆H₄3c71
4H4-BrC₆H₄3d68
5H4-MeOC₆H₄3e55
6H4-MeC₆H₄3f41
7H2-Thienyl3g52
8C₆H₅H3h63
94-ClC₆H₄H3i60
104-MeOC₆H₄H3j51
112-ThienylH3k45

Data extracted from Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein journal of organic chemistry, 15, 2696–2704.[6]

Experimental Protocols

General Procedure for the Fiesselmann Synthesis of Aryl-Substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates

The following protocol is adapted from Demina, et al. (2019).[6]

Materials:

  • Aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv)

  • Methyl thioglycolate (1.2 equiv)

  • Potassium tert-butoxide (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Ethanol

Procedure:

  • To a stirred solution of the appropriate aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF, add methyl thioglycolate (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.5 equiv) portion-wise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and acidify with 1 M HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a toluene/ethanol mixture (1:1, v/v) or pure toluene to afford the desired aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Experimental Workflow

experimental_workflow start Start reactants Combine Substituted Thiophene and Methyl Thioglycolate in THF start->reactants cool Cool to 0 °C reactants->cool add_base Add Potassium tert-butoxide cool->add_base react Stir at Room Temperature (12-16 h) add_base->react workup Aqueous Workup (Acidification and Extraction) react->workup purify Purification by Recrystallization workup->purify product Final Product purify->product

Caption: Fiesselmann Synthesis Experimental Workflow.

References

Application Notes and Protocols for the Quantification of Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-3-ol and its derivatives are heterocyclic compounds of significant interest in pharmaceutical and materials science due to their unique chemical properties and biological activities. Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing, pharmacokinetic studies, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

A critical consideration in the analysis of this compound is its existence as a tautomeric mixture of the enol (this compound) and keto (Thiophen-3(2H)-one) forms. The equilibrium between these tautomers is influenced by solvent polarity and pH, which can impact chromatographic separation and quantification. Therefore, method development and sample handling must be carefully controlled to ensure reproducible and accurate results.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method using a C18 column is generally suitable.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (for mobile phase modification, if needed)

  • Sample diluent (e.g., Acetonitrile/Water, 50:50 v/v)

Chromatographic Conditions (Adapted from methods for similar thiophene derivatives):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization. For controlling tautomeric equilibrium, a buffered mobile phase (e.g., with 0.1% formic acid) is recommended.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax). Based on thiophene derivatives, a starting wavelength of 230-260 nm can be explored.

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Illustrative Data):

The following table summarizes typical validation parameters for an HPLC-UV method for a thiophene derivative, which can be used as a benchmark for this compound method validation.[1][2]

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98-102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., Quadrupole)

  • Autosampler

  • Data acquisition and processing software

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • Internal Standard (e.g., a structurally similar, stable thiophene derivative)

Chromatographic and Mass Spectrometric Conditions (Adapted from methods for thiophene derivatives):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like dichloromethane. If an internal standard is used, add it to all solutions at a constant concentration.

  • Derivatization: To 100 µL of the standard or sample solution in a sealed vial, add 50 µL of BSTFA. Heat the mixture at 70 °C for 30 minutes. Cool to room temperature before injection.

Method Validation Parameters (Illustrative Data):

The following table presents illustrative validation parameters for a GC-MS method for a thiophene derivative.[3]

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95-105%

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Quantification (Illustrative)

ParameterHPLC-UVGC-MS (with derivatization)
Principle Separation based on polarity, UV absorbance detectionSeparation based on volatility, mass-to-charge ratio detection
Selectivity Moderate to HighVery High
Sensitivity (LOD) ~0.05 µg/mL~0.1 ng/mL
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 2%< 5%
Sample Throughput HighModerate
Considerations Tautomerism can affect peak shape and retention.Derivatization is likely required.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (Serial Dilution) B->C F Inject into HPLC System C->F D Prepare Sample Solution E Filter all solutions (0.45 µm) D->E E->F G Separation on C18 Column F->G H UV Detection G->H I Generate Calibration Curve H->I J Quantify this compound in Sample H->J I->J

Caption: Workflow for this compound quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Standard and Sample Solutions B Add Internal Standard A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS System D->E F Separation on DB-5ms Column E->F G Mass Spectrometric Detection F->G H Generate Calibration Curve G->H I Quantify this compound in Sample G->I H->I

Caption: Workflow for this compound quantification by GC-MS.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV offers a straightforward approach, while GC-MS provides higher selectivity and sensitivity, particularly when dealing with complex matrices. Careful consideration of the tautomeric nature of this compound is essential for robust and reliable method development and validation. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions for common issues encountered during the synthesis and functionalization of thiophene derivatives.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but reactions involving thiophene derivatives can present unique challenges, such as the instability of thiophene boronic acids.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Suzuki coupling of substituted thiophenes? A: A successful reaction requires a thiophene substrate with a halide (Br, I, Cl) or triflate (OTf) group, an organoboron reagent like a boronic acid or a more stable boronic ester (e.g., pinacol ester), a palladium catalyst, a ligand, and a base.[1] The choice of each component is critical and often substrate-dependent.[1]

Q2: What is protodeboronation and why is it a significant problem with thiopheneboronic acids? A: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This consumes the thiophene boronic acid, forming thiophene as a byproduct and reducing the yield of the desired coupled product.[2] Thiophene boronic acids are particularly susceptible to this side reaction under the basic conditions required for the coupling.[2]

Q3: Can I use aryl chlorides as coupling partners? A: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more specialized, highly active catalyst systems (e.g., those using Buchwald ligands) to achieve good yields.[1][3]

Q4: How can I minimize the homocoupling of my boronic acid? A: Homocoupling is often promoted by the presence of oxygen.[4] To minimize this side reaction, it is crucial to thoroughly degas all solvents and the reaction mixture with an inert gas, such as argon or nitrogen, before adding the catalyst.[4]

Troubleshooting Guide

Issue: Low yield of the Suzuki coupling product and significant formation of a deboronated thiophene byproduct.

This is a classic sign of competing protodeboronation, where the undesired side reaction is faster than the desired cross-coupling.[2]

Troubleshooting_Protodeboronation start Low Yield & Deboronated Byproduct check_reagents Analyze Reaction Conditions start->check_reagents base Using strong base? (e.g., NaOH, KOH) check_reagents->base Base temp High Temperature? (> 80-100 °C) check_reagents->temp Temp boronic_acid Using free boronic acid? check_reagents->boronic_acid Boron Source base->temp No sol_base Switch to milder base (K₃PO₄, K₂CO₃, KF) base->sol_base Yes temp->boronic_acid No sol_temp Lower reaction temperature (60-80 °C) temp->sol_temp Yes sol_boron Use stable surrogate (MIDA boronate, pinacol ester, or trifluoroborate salt) boronic_acid->sol_boron Yes Stille_Troubleshooting start Low/No Product Yield check_reagents Check Reagent Quality (Stannane, Halide) start->check_reagents check_catalyst Review Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Evaluate Reaction Conditions (Solvent, Additives) start->check_conditions solution_reagents Purify or freshly prepare organostannane reagent. check_reagents->solution_reagents Action solution_catalyst Ensure catalyst is active. Use a different Pd source or ligand (e.g., P(t-Bu)₃). check_catalyst->solution_catalyst Action solution_conditions Switch to a non-polar solvent like toluene. Add LiCl to accelerate transmetalation. check_conditions->solution_conditions Action Buchwald_Workflow setup Reaction Setup (Thiophene Halide, Amine, Base, Solvent) catalyst Add Pd Precatalyst & Ligand setup->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify

References

Technical Support Center: Improving Yield and Purity of Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and purification of Thiophen-3-ol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to address common challenges in improving the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the Fiesselmann synthesis of the precursor, 3-hydroxythiophene-2-carboxylic acid, and its subsequent decarboxylation.

Fiesselmann Synthesis of 3-Hydroxythiophene-2-carboxylic Acid

Question 1: My Fiesselmann reaction is resulting in a low yield of 3-hydroxythiophene-2-carboxylic acid. What are the potential causes and how can I improve it?

Answer: Low yields in the Fiesselmann synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction requires specific conditions to proceed to completion.

    • Solution: Ensure the reaction is carried out for the recommended duration and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Side Reactions:

    • Cause: The formation of byproducts is a common cause of low yields. Michael addition of the thioglycolate to the acetylenic ester is a key step, and side reactions can occur if conditions are not optimal.

    • Solution: Control the reaction temperature carefully. The addition of the base should be slow and controlled to avoid localized high concentrations that can promote side reactions.

  • Purity of Reagents:

    • Cause: Impurities in the starting materials, particularly the α,β-acetylenic ester and the thioglycolic acid derivative, can interfere with the reaction.

    • Solution: Use high-purity reagents. It is advisable to purify the starting materials if their purity is questionable.

  • Base Selection and Stoichiometry:

    • Cause: The choice and amount of base are critical. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or the formation of side products.

    • Solution: A strong base is typically required to deprotonate the thioglycolic acid. Ensure the correct molar equivalents of the base are used as specified in the protocol.

Question 2: I am observing the formation of a significant amount of a thioacetal byproduct. How can I minimize this?

Answer: The formation of a thioacetal can occur as a side reaction in the Fiesselmann synthesis.

  • Cause: This side product can arise from the reaction of the thioglycolic acid with the ketone intermediate.

  • Solution: The presence of an alcohol in the reaction mixture can favor the formation of the desired monoadduct over the thioacetal.[1]

Decarboxylation of 3-Hydroxythiophene-2-carboxylic Acid

Question 3: The decarboxylation of my 3-hydroxythiophene-2-carboxylic acid is inefficient, leading to low yields of this compound. What can I do?

Answer: Inefficient decarboxylation is a common hurdle.

  • Cause: Decarboxylation of heteroaromatic carboxylic acids can be challenging and may require specific catalysts or conditions. Simple heating may not be sufficient.

  • Solution: The presence of a β-carbonyl group facilitates decarboxylation.[2] While 3-hydroxythiophene-2-carboxylic acid does not have a traditional β-keto group, the enol character can influence reactivity. The use of a high-boiling point solvent and a catalytic amount of a strong acid or a copper-based catalyst can promote decarboxylation.

Question 4: I am observing significant decomposition of my this compound product upon isolation. How can I prevent this?

Answer: this compound is known to be unstable.

  • Cause: 3-Hydroxythiophenes are prone to dimerization and decomposition, especially at room temperature and in the presence of acids.[3]

  • Solution: Isolate the product at low temperatures and in the absence of strong acids.[3] It is advisable to use the product immediately in the next step if possible or store it under an inert atmosphere at a low temperature.

Purification of this compound

Question 5: I am struggling to purify this compound. What are the recommended methods?

Answer: The purification of this compound is challenging due to its instability and the presence of its tautomer, thiophen-3(2H)-one.

  • Vacuum Distillation:

    • Recommendation: This is a potential method for purifying liquid products.[4] However, given the instability of this compound, distillation should be performed under high vacuum and at the lowest possible temperature to minimize decomposition.

  • Crystallization:

    • Recommendation: If the product or its tautomer is a solid, recrystallization from a suitable solvent system at low temperature can be an effective purification method.[5] The choice of solvent is critical to avoid reaction with the product.

  • Chromatography:

    • Recommendation: Column chromatography on silica gel can be used for purification.[4] However, the acidic nature of silica gel may cause decomposition of the acid-sensitive this compound. Using a deactivated silica gel or a different stationary phase like alumina might be beneficial.

Question 6: How can I confirm the purity and identity of my this compound, considering its tautomerism?

Answer: A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Analysis: ¹H and ¹³C NMR spectroscopy can be used to identify the presence of both the enol (this compound) and keto (thiophen-3(2H)-one) tautomers. The ratio of the tautomers can be solvent-dependent.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analysis: GC-MS can be used to assess the purity of the sample and identify any volatile impurities. The mass spectrum will provide the molecular weight of the compound.[8]

Data Presentation

Table 1: Reported Yields for the Synthesis of 3-Alkylthieno[3,2-b]thiophenes (a related class of compounds)

Alkyl GroupTotal Yield (%)Reference
Methyl49-80[9]
Ethyl49-80[9]
Propyl49-80[9]
Butyl49-80[9]
Pentyl49-80[9]
Hexyl49-80[9]
Heptyl49-80[9]
Octyl49-80[9]
Nonyl49-80[9]
Dodecyl49-80[9]

Experimental Protocols

Protocol 1: Fiesselmann Synthesis of 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives (General Procedure)

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are precursors to this compound.[1][10]

Materials:

  • α,β-acetylenic ester

  • Thioglycolic acid derivative (e.g., methyl thioglycolate)

  • Strong base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol)

Procedure:

  • Dissolve the α,β-acetylenic ester in the anhydrous solvent under an inert atmosphere.

  • Add the thioglycolic acid derivative to the solution.

  • Slowly add the base to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with an acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Decarboxylation of Heteroaromatic Carboxylic Acids (General Procedure)

The decarboxylation of the 3-hydroxythiophene-2-carboxylic acid precursor is the final step to obtain this compound.

Materials:

  • 3-Hydroxythiophene-2-carboxylic acid derivative

  • High-boiling point solvent (e.g., quinoline)

  • Catalyst (e.g., copper powder or a strong acid)

Procedure:

  • Combine the 3-hydroxythiophene-2-carboxylic acid derivative and the high-boiling point solvent in a reaction flask.

  • Add a catalytic amount of the chosen catalyst.

  • Heat the reaction mixture to a high temperature, monitoring the evolution of carbon dioxide.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and isolate the crude this compound by extraction or distillation.

  • Purify the product immediately using one of the methods described in the purification section.

Visualizations

Synthesis_Workflow Start α,β-Acetylenic Ester + Thioglycolic Acid Derivative Fiesselmann Fiesselmann Synthesis (Base) Start->Fiesselmann Precursor 3-Hydroxythiophene- 2-carboxylic Acid Fiesselmann->Precursor Decarboxylation Decarboxylation (Heat, Catalyst) Precursor->Decarboxylation Crude_Product Crude this compound Decarboxylation->Crude_Product Purification Purification (Distillation/Crystallization/ Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield Check_Reaction Check Reaction Completion (TLC) Low_Yield->Check_Reaction Check_Purity Check Reagent Purity Low_Yield->Check_Purity Incomplete Incomplete Check_Reaction->Incomplete Yes Complete Complete Check_Reaction->Complete No Impure Impure Check_Purity->Impure Yes Pure Pure Check_Purity->Pure No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Purify_Reagents Purify Starting Materials Incomplete->Optimize_Conditions Impure->Purify_Reagents

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Tautomerism Thiophenol This compound (Enol Form) Thiophenone Thiophen-3(2H)-one (Keto Form) Thiophenol->Thiophenone Equilibrium

Caption: Tautomeric equilibrium between this compound and Thiophen-3(2H)-one.

References

Stability and degradation pathways of Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Thiophen-3-ol. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its susceptibility to oxidation, photodegradation, and thermal stress. The thiophene ring, particularly the sulfur atom, is prone to oxidation.[1][2] The compound's reactivity is also heightened by the presence of the hydroxyl group, which exists in tautomeric equilibrium with thiophen-3(2H)-one.[3]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] It is recommended to keep the container tightly sealed to prevent exposure to air and moisture.[5][6][7] Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation studies on this compound are limited, based on the chemistry of thiophenes and related compounds, degradation is likely to proceed through oxidation of the sulfur atom to form this compound-S-oxide and subsequently the S,S-dioxide.[1][2] Dimerization and other secondary reactions can also occur, particularly from the thiophen-3(2H)-one tautomer.[3][8]

Q4: Can I expect this compound to be stable in solution?

A4: The stability of this compound in solution is solvent-dependent, which can influence the tautomeric equilibrium between the hydroxy and keto forms.[3] Protic solvents may facilitate degradation pathways. For experimental use, it is advisable to prepare solutions fresh and use them promptly. If storage in solution is necessary, degassed solvents and storage at low temperatures in the dark are recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid this compound (e.g., yellowing or browning) Oxidation or photodegradation due to improper storage.Discard the discolored material as it may contain impurities. For future prevention, store the compound in an amber vial under an inert atmosphere in a refrigerator or freezer.[4]
Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution. Rapid degradation in the solvent or presence of impurities in the starting material.Use a freshly opened container of this compound. Prepare solutions using degassed, high-purity solvents immediately before use. Consider running a quick stability check in the chosen solvent by analyzing the solution at different time points (e.g., 0, 1, 4, 24 hours).
Inconsistent experimental results using this compound. Degradation of the this compound stock.It is crucial to use a fresh batch of this compound or to verify the purity of the existing stock using analytical methods like NMR or LC-MS before each experiment.
Precipitate formation in a solution of this compound. Formation of insoluble degradation products, such as dimers or polymers.The solution should be considered degraded and discarded. Review the experimental conditions (e.g., exposure to light, heat, or incompatible reagents) to identify the cause.

Degradation Pathways and Experimental Protocols

Potential Degradation Pathways of this compound

The degradation of this compound is complex due to its tautomerism and the reactivity of the thiophene ring. The following diagrams illustrate the likely initial steps in its degradation based on established thiophene chemistry.

G T3O This compound T3K Thiophen-3(2H)-one T3O->T3K Tautomerization SOxide This compound-S-oxide T3O->SOxide Oxidation (e.g., O2, peroxides) T3K->T3O Radical 3-Oxothiophen-2-yl Radical T3K->Radical Hydrogen Abstraction (e.g., by light, heat, oxidant) Dimer Dimer Radical->Dimer Coupling SSDioxide This compound-S,S-dioxide SOxide->SSDioxide Further Oxidation RingOpened Ring-Opened Products SOxide->RingOpened Nucleophilic Attack

Caption: Proposed initial degradation pathways of this compound.

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of this compound under specific experimental conditions is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound solution in the solvent of interest Stress Expose aliquots to - Light (photostability) - Heat (thermal stability) - Air (oxidative stability) Prep->Stress Analysis Analyze samples at defined time points (e.g., 0, 1, 4, 8, 24h) using HPLC or LC-MS Stress->Analysis Eval Quantify remaining This compound and identify degradation products Analysis->Eval

Caption: General experimental workflow for stability testing.

General Protocol for Assessing this compound Stability in Solution

This protocol provides a general method for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound in an amber vial.

    • Add the desired solvent (e.g., acetonitrile, methanol, DMSO, degassed to minimize dissolved oxygen) to achieve a known concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution. This is your time-zero (T=0) sample.

  • Application of Stress Conditions:

    • Photostability: Transfer an aliquot of the stock solution to a clear glass vial and expose it to a light source (e.g., a photostability chamber or benchtop with controlled light exposure). Keep a control sample wrapped in aluminum foil to serve as a dark control.

    • Thermal Stability: Place an aliquot of the stock solution in a sealed vial in a temperature-controlled environment (e.g., oven or heating block) at a relevant temperature (e.g., 40 °C, 60 °C).

    • Oxidative Stability: For a more aggressive oxidative stress test, a small amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) can be added to an aliquot of the stock solution.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take a sample from each of the stress conditions and the control samples.

    • Immediately analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining relative to the T=0 sample.

    • Use LC-MS to identify the mass of any significant new peaks that appear, which correspond to degradation products.

Summary of Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a generalized and hypothetical representation of expected stability based on the known reactivity of similar compounds. Researchers should determine the precise stability under their specific experimental conditions.

Condition Solvent Temperature Atmosphere Light Exposure Expected Stability (t½)
Ideal Storage Solid2-8 °C[4]Inert (Argon)Dark> 1 year
Benchtop (Solid) SolidRoom TempAirAmbientDays to Weeks
In Solution Acetonitrile (degassed)Room TempInert (Argon)DarkHours to Days
In Solution Protic Solvent (e.g., Methanol)Room TempAirAmbientHours
Forced Degradation Acetonitrile/H₂O60 °CAirLight< 1 hour

References

Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges. Here, you will find detailed information in a question-and-answer format, experimental protocols, quantitative data, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted thiophenes, organized by reaction type.

Gewald Synthesis

The Gewald synthesis is a one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, elemental sulfur, and a base.

Q1: My Gewald reaction is giving a low yield of the desired 2-aminothiophene and a significant amount of a dimeric byproduct. How can I minimize this?

A1: Dimerization of the intermediate α,β-unsaturated nitrile (the Knoevenagel condensation product) is a common side reaction in the Gewald synthesis. This is especially prevalent when the subsequent addition of sulfur and cyclization are slow.

Troubleshooting Steps:

  • Choice of Base: The base plays a crucial role in the Gewald reaction. While tertiary amines like triethylamine are commonly used, switching to a secondary amine like morpholine or piperidine can sometimes improve the yield of the desired thiophene by facilitating the sulfur addition and cyclization steps.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of dimerization more than the desired reaction pathway.

  • Order of Addition: Adding the sulfur early in the reaction, or even pre-mixing it with the ketone and cyanoester before adding the base, can sometimes favor the thiophene formation.

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields by promoting the desired reaction pathway over side reactions.[1][2]

Q2: I am observing a lot of unreacted starting materials even after a prolonged reaction time. What could be the issue?

A2: Incomplete conversion in a Gewald reaction can be due to several factors, including inactive reagents or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Purity: Ensure that the ketone/aldehyde, α-cyanoester, and sulfur are of high purity. Impurities can inhibit the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not effectively promote the initial Knoevenagel condensation, while an incorrect stoichiometric amount can also hinder the reaction.

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates. Common solvents include ethanol, methanol, and DMF. If solubility is an issue, consider switching to a different solvent.

  • Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. Gradual heating and monitoring the reaction by TLC can help identify the optimal temperature.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene.

Q1: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct. How can I favor the formation of the thiophene?

A1: The formation of a furan is the most common side reaction in the Paal-Knorr thiophene synthesis, arising from a competing acid-catalyzed dehydration of the 1,4-dicarbonyl compound.[3][4][5]

Troubleshooting Steps:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often more effective than phosphorus pentasulfide in promoting thionation over dehydration, leading to a higher yield of the thiophene.

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase the selectivity for the thiophene product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in the furan byproduct. Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed.

  • Solvent: Anhydrous, non-polar, high-boiling solvents like toluene or xylene are generally preferred.

Q2: The reaction is sluggish and gives a low yield. What can I do to improve the conversion?

A2: Low conversion can be due to the deactivation of the sulfurizing agent or suboptimal reaction conditions.

Troubleshooting Steps:

  • Freshness of Sulfurizing Agent: Phosphorus pentasulfide and Lawesson's reagent are sensitive to moisture and can degrade over time. Using fresh, properly stored reagents is crucial.

  • Reaction Temperature: For some substrates, a higher temperature may be necessary to drive the reaction to completion. However, this should be balanced with the potential for increased furan formation.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the Paal-Knorr synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, often involving the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.

Q1: I am getting a complex mixture of products in my Fiesselmann synthesis. What are the likely side reactions?

A1: The Fiesselmann synthesis can have several potential side reactions depending on the specific substrates and reaction conditions. These can include self-condensation of the β-ketoester, Michael addition of the thioglycolate to the α,β-unsaturated intermediate, and the formation of other heterocyclic systems.

Troubleshooting Steps:

  • Base and Temperature Control: The choice of base and careful control of the reaction temperature are critical. A strong base at high temperatures can promote unwanted side reactions. Using a milder base or adding the base slowly at a lower temperature can improve selectivity.

  • Purity of Starting Materials: Ensure that the starting materials are pure and anhydrous, as impurities can catalyze side reactions.

  • Stepwise Procedure: In some cases, a stepwise approach where the initial adduct is formed first, isolated, and then cyclized under different conditions can provide a cleaner product.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Stille)

Suzuki and Stille couplings are powerful methods for the functionalization of thiophene rings by forming new carbon-carbon bonds.

Q1: My Suzuki or Stille coupling reaction is resulting in a significant amount of homocoupled byproduct. How can I promote the desired cross-coupling?

A1: Homocoupling of the organoboron (in Suzuki) or organotin (in Stille) reagent is a common side reaction. This is often caused by the presence of oxygen or can be a competing catalytic pathway.[6]

Troubleshooting Steps:

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (e.g., using argon or nitrogen) and to use degassed solvents to minimize the presence of oxygen, which can promote homocoupling.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a significant impact on the ratio of cross-coupling to homocoupling. For Suzuki couplings, bulky, electron-rich phosphine ligands are often effective.

  • Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these can favor homocoupling. Monitor the reaction and stop it once the starting material is consumed.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organoboron or organotin reagent can help to drive the cross-coupling reaction to completion.

Q2: I am observing protodeborylation (in Suzuki) or protodestannylation (in Stille) of my thiophene reagent. How can I prevent this?

A2: Protodeborylation or protodestannylation is the cleavage of the carbon-boron or carbon-tin bond by a proton source, leading to the formation of an unsubstituted thiophene.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, as water can be a proton source.

  • Choice of Base (Suzuki): The choice of base in a Suzuki coupling is critical. A base that is too strong or too nucleophilic can promote protodeborylation. Anhydrous potassium carbonate or potassium phosphate are often good choices.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.

Quantitative Data on Side Reactions

The following tables provide a summary of reported yields and side product formation under different reaction conditions for various thiophene syntheses.

Table 1: Gewald Synthesis of 2-Aminothiophenes - Effect of Base on Yield

Ketone/Aldehydeα-CyanoesterBaseSolventTemperature (°C)Time (h)Yield (%) of 2-AminothiopheneReference
CyclohexanoneEthyl cyanoacetateMorpholineEthanol50385[7]
CyclohexanoneEthyl cyanoacetateTriethylamineEthanol50365[7]
AcetoneMalononitrileDiethylamineMethanolReflux292[8]
AcetoneMalononitrileTriethylamineMethanolReflux278[8]

Table 2: Paal-Knorr Thiophene Synthesis - Thiophene vs. Furan Formation

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)Time (h)Thiophene Yield (%)Furan Yield (%)Reference
2,5-HexanedioneP₄S₁₀Toluene11047015[3]
2,5-HexanedioneLawesson's ReagentToluene1102855[3]
1,4-Diphenyl-1,4-butanedioneP₄S₁₀Xylene14066520[3]
1,4-Diphenyl-1,4-butanedioneLawesson's ReagentXylene1403808[3]

Table 3: Suzuki Coupling of 2-Thienylboronic Acid with Aryl Bromides - Cross-Coupling vs. Homocoupling

Aryl BromideCatalystLigandBaseSolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
4-BromoanisolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001288<5[9]
4-BromotoluenePd(PPh₃)₄-K₂CO₃Dioxane/H₂O90167510[9]
1-Bromo-4-nitrobenzenePdCl₂(dppf)-Cs₂CO₃DMF80892<3[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene

This protocol is adapted from a general procedure for the microwave-assisted Gewald reaction.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Elemental sulfur (1.2 mmol)

  • Morpholine (1.5 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add cyclohexanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.2 mmol), and a magnetic stir bar.

  • Add ethanol (3 mL) to the vial, followed by morpholine (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture is typically cooled in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol is a standard procedure for the Paal-Knorr thiophene synthesis.

Materials:

  • 2,5-Hexanedione (10 mmol)

  • Lawesson's reagent (5 mmol)

  • Anhydrous toluene (50 mL)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add 2,5-hexanedione (10 mmol) and anhydrous toluene (50 mL).

  • Add Lawesson's reagent (5 mmol) to the solution with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench any unreacted Lawesson's reagent.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2,5-dimethylthiophene.

Protocol 3: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is a general procedure for the Suzuki coupling of a thiophene halide.

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield 2-phenylthiophene.

Visualizations

Reaction Pathways and Side Reactions

Gewald_Synthesis ketone Ketone/Aldehyde knoevenagel_product α,β-Unsaturated Nitrile ketone->knoevenagel_product Knoevenagel Condensation cyanoester α-Cyanoester cyanoester->knoevenagel_product Knoevenagel Condensation sulfur Sulfur sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct Sulfur Addition base Base base->knoevenagel_product Knoevenagel Condensation base->sulfur_adduct Sulfur Addition dimer Dimeric Byproduct knoevenagel_product->dimer Dimerization (Side Reaction) knoevenagel_product->sulfur_adduct Sulfur Addition thiophene 2-Aminothiophene sulfur_adduct->thiophene Cyclization & Tautomerization

Gewald Synthesis: Main Pathway and Dimerization Side Reaction.

Paal_Knorr_Synthesis dicarbonyl 1,4-Dicarbonyl Compound furan Furan Byproduct dicarbonyl->furan Dehydration (Acid-Catalyzed) Side Reaction thioketone Thioketone Intermediate dicarbonyl->thioketone Thionation (e.g., Lawesson's Reagent) thiophene Thiophene Product thioketone->thiophene Cyclization & Dehydration

Paal-Knorr Synthesis: Thiophene Formation vs. Furan Side Reaction.

Suzuki_Coupling thienyl_halide Thienyl Halide oxidative_addition Oxidative Addition thienyl_halide->oxidative_addition organoboron Organoboron Reagent homocoupling_product Homocoupling Byproduct organoboron->homocoupling_product Homocoupling (Side Reaction) transmetalation Transmetalation organoboron->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base base->transmetalation cross_coupling_product Cross-Coupling Product oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst reductive_elimination->cross_coupling_product

Suzuki Coupling: Catalytic Cycle and Homocoupling Side Reaction.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis unreacted_sm High Amount of Unreacted Starting Material analysis->unreacted_sm known_byproduct Presence of Known Byproduct(s) analysis->known_byproduct unknown_impurity Presence of Unknown Impurity/Decomposition analysis->unknown_impurity check_reagents Check Reagent Purity and Activity unreacted_sm->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) unreacted_sm->optimize_conditions adjust_params Adjust Parameters to Minimize Specific Side Reaction (e.g., Temp, Reagent Choice) known_byproduct->adjust_params purify_reagents Purify Starting Materials unknown_impurity->purify_reagents milder_conditions Use Milder Reaction Conditions unknown_impurity->milder_conditions check_atmosphere Ensure Inert Atmosphere (if applicable) unknown_impurity->check_atmosphere

General Troubleshooting Workflow for Thiophene Synthesis.

References

Technical Support Center: Purification of Crude Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Thiophen-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, the physical state of the crude product (solid or oil), and the desired final purity.

  • Column Chromatography: This is a versatile technique for separating this compound from a complex mixture of impurities, especially those with different polarities.[1]

  • Recrystallization: If the crude this compound is a solid and relatively pure, recrystallization can be a highly effective method to achieve high purity.[2] For oily products, a two-solvent recrystallization system can be employed.[2]

Q2: What are the likely impurities in crude this compound synthesized via the Fiesselmann thiophene synthesis route?

The Fiesselmann synthesis is a common route to 3-hydroxythiophene derivatives.[3] If your crude this compound is prepared from a precursor synthesized this way, you can expect the following impurities:

  • Unreacted Starting Materials: Such as α,β-acetylenic esters and thioglycolic acid derivatives.[4]

  • Byproducts from Saponification/Hydrolysis: If the synthesis involves the hydrolysis of a methyl 3-hydroxy-2-thiophenecarboxylate precursor, incomplete hydrolysis can leave the starting ester as an impurity.

  • Byproducts from Decarboxylation: Incomplete decarboxylation of the corresponding carboxylic acid can be a source of impurity.

  • Polymeric materials: Thiophene derivatives, especially those with electron-donating groups like a hydroxyl group, can be susceptible to polymerization under acidic conditions.[5]

Q3: How can I assess the stability of this compound during purification?

This compound, being a phenolic compound, may be susceptible to oxidation, especially at elevated temperatures and in the presence of air. The thiophene ring itself is also prone to oxidation, which can lead to the formation of thiophene-S-oxides.[6] To assess stability:

  • TLC Stability Test: Spot the crude material on a TLC plate and let it stand for several hours before developing. The appearance of new spots can indicate degradation on the silica gel.

  • Small-Scale Heating: Heat a small sample of the crude material in the chosen purification solvent to check for color changes or the formation of insoluble material, which could suggest thermal degradation.

Q4: Is this compound stable under acidic and basic conditions?

Thiophene rings are generally stable, but the presence of the hydroxyl group can influence reactivity.

  • Acidic Conditions: Strong acids can promote the polycondensation of thiophene alcohols, leading to the formation of polymeric byproducts.[5] It is advisable to avoid strongly acidic conditions during workup and purification.

  • Basic Conditions: The hydroxyl group can be deprotonated by strong bases to form a phenoxide. While the thiophene ring is generally stable to nucleophilic attack, the resulting phenoxide may be more susceptible to oxidation.

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause(s) Suggested Solution(s)
This compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[7][8]
This compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane). Confirm the optimal solvent system with TLC, aiming for an Rf value of 0.25-0.35.[7]
Poor separation of this compound from impurities. The solvent system is not optimal.Systematically screen different solvent systems using TLC. Try combinations of solvents with different polarities (e.g., hexane/ethyl acetate, petroleum ether/diethyl ether, dichloromethane/methanol).[7][8]
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the sample.[1]
The column was not packed properly.Ensure the silica gel is packed uniformly without cracks or air bubbles. The slurry method is often preferred for packing.
Streaking or tailing of the this compound band. The sample is too concentrated.Dilute the sample before loading it onto the column.[7]
Strong interaction with the silica gel.Due to the acidic nature of silica gel and the phenolic hydroxyl group, strong interactions can occur. Add a small amount of a polar modifier like acetic acid (0.1-1%) to the eluent to reduce these interactions.[7]
The compound is not fully soluble in the eluent.Add a small amount of a more polar solvent to the sample before loading to ensure complete dissolution.[7]
Degradation of this compound on the column. Silica gel is acidic and can catalyze degradation or polymerization.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (1-2%) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[7]
Recrystallization Purification
Problem Possible Cause(s) Suggested Solution(s)
This compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent. For polar compounds like this compound, polar solvents like water, ethanol, or methanol could be effective.[2]
This compound "oils out" instead of crystallizing. The solution is supersaturated or cooling too quickly.Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
The presence of significant impurities.Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]
Nucleation has not occurred.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.[2]
Low recovery of purified this compound. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2]
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 9:1 hexane:ethyl acetate and gradually increase the polarity) to find a system that gives your product an Rf value of approximately 0.25-0.35.[7]

    • Visualize the spots under a UV lamp.

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[7] Add another layer of sand on top.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Carefully pipette this solution onto the top of the column, allowing it to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.[7]

    • Collect the eluting solvent in fractions.

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the purification of a hypothetical crude this compound sample. Actual results will vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (by GC)Final Purity (by GC)Recovery Yield
Column Chromatography (Isocratic)75%95%70%
Column Chromatography (Gradient)75%>98%65%
Recrystallization (Single Solvent)90%>99%85%

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Workflow start Fiesselmann Synthesis of 3-Hydroxy-2-thiophenecarboxylate hydrolysis Saponification/Hydrolysis start->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation crude_product Crude this compound decarboxylation->crude_product tlc TLC Analysis for Solvent System Optimization crude_product->tlc column_chrom Column Chromatography tlc->column_chrom recrystallization Recrystallization column_chrom->recrystallization Optional Polishing Step pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_elution Elution Issues cluster_separation Separation Issues start Problem Encountered During Column Chromatography no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking no_elution_sol Increase Eluent Polarity no_elution->no_elution_sol fast_elution_sol Decrease Eluent Polarity fast_elution->fast_elution_sol poor_sep_sol Optimize Solvent System (TLC Guided) poor_sep->poor_sep_sol streaking_sol Add Modifier to Eluent (e.g., Acetic Acid) streaking->streaking_sol

Caption: Troubleshooting logic for column chromatography of this compound.

References

Technical Support Center: Thiophen-3-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Thiophen-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or product degradation. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Fiesselmann synthesis), this may include thioglycolic acid derivatives or β-keto esters.[1]

  • Isomeric Impurities: Synthesis methods can sometimes yield small quantities of Thiophen-2-ol or other positional isomers.

  • Oxidation Products: The thiophene ring is susceptible to oxidation, especially the sulfur atom, which can lead to the formation of thiophene-S-oxides (sulfoxides) or S,S-dioxides (sulfones).[2] this compound itself can be oxidized to the corresponding ketone, Thiophen-3(2H)-one.

  • Polymerization Products: Thiophenes, particularly in the presence of acid, can be prone to polymerization, resulting in dark, viscous, or solid byproducts.[3]

  • Solvent and Reagent Residues: Residual solvents or reagents used during the reaction and workup can remain in the final product.

Q2: How can I minimize the formation of oxidation and degradation products?

A2: this compound and its precursors can be sensitive to air, light, and heat.[2] To minimize degradation:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially if sensitive reagents like organolithiums are used.[4][5]

  • Control Temperature: Avoid excessive temperatures during reaction, workup, and purification. Distillation should be performed under reduced pressure to lower the boiling point.[6]

  • Prompt Purification: Purify the crude product as soon as possible after synthesis to prevent degradation during storage.

  • Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[7] A sulfur-selective detector, like a Pulsed Flame Photometric Detector (PFPD), can be particularly effective for thiophenic compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and identification of structural isomers and other impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to confirm the presence of key functional groups (e.g., O-H, C-S) and the absence of impurities with distinct infrared absorptions (e.g., C=O from oxidized byproducts).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Recommendation
Incomplete Reaction Monitor reaction progressUse TLC or LC-MS to confirm the consumption of starting materials before quenching the reaction.[4]
Suboptimal Conditions Optimize reaction parametersSystematically vary temperature, reaction time, and reagent stoichiometry in small-scale trials to find the optimal conditions.[4]
Product Degradation Minimize exposure to acid/heatEnsure workup conditions are not overly acidic. Use reduced pressure for solvent removal and distillation to avoid high temperatures.[6]
Impure Reagents Verify reagent qualityUse reagents and solvents of appropriate purity and ensure they are dry, especially for moisture-sensitive reactions.[4]

Issue 2: Product is Discolored (Yellow, Brown, or Black)

Potential Cause Troubleshooting Step Recommendation
Oxidation Characterize the impurityUse MS and NMR to check for signals corresponding to S-oxides or other oxidation products.[2]
Polymerization Review reaction/workup pHAcidic conditions can cause furan and thiophene rings to polymerize. Neutralize acidic mixtures promptly during workup.[3]
Residual Impurities Enhance purificationThe discoloration may be due to highly colored minor impurities. Consider an additional purification step like activated carbon treatment or recrystallization.

Below is a decision tree to help troubleshoot common synthesis issues.

G start Problem Encountered low_yield Low Yield? start->low_yield discolored_product Discolored Product? low_yield->discolored_product No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes impurity_detected Impurity Detected by Analytics (NMR, LCMS)? discolored_product->impurity_detected No polymerization Polymerization likely (dark, viscous) discolored_product->polymerization Yes unreacted_sm Unreacted Starting Material? impurity_detected->unreacted_sm Yes sol_increase_time Increase reaction time/temp. Monitor via TLC/LCMS. incomplete_rxn->sol_increase_time Yes sol_check_reagents Use fresh/pure reagents. Check stoichiometry. incomplete_rxn->sol_check_reagents No oxidation Oxidation likely (yellow/brown) polymerization->oxidation sol_check_ph Check pH of reaction/workup. Neutralize promptly. polymerization->sol_check_ph sol_inert_atm Use inert atmosphere. Store product properly. oxidation->sol_inert_atm side_product Unexpected Side Product? unreacted_sm->side_product No sol_force_reaction Increase reagent equivalents. Increase reaction time. unreacted_sm->sol_force_reaction Yes sol_optimize_cond Re-optimize conditions (temp, conc). Consider alternative synthesis route. side_product->sol_optimize_cond Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying crude this compound. The solvent system and silica gel loading should be optimized based on TLC analysis.

  • 1. Slurry Preparation:

    • In a beaker, add silica gel (e.g., 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). A typical ratio is 50-100 g of silica per 1 g of crude product.

    • Stir to create a uniform slurry, ensuring no air bubbles are trapped.

  • 2. Column Packing:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Continuously tap the column gently to ensure even packing and prevent air channels. Add more solvent as needed to keep the silica bed wet at all times.

    • Once the silica has settled, add a thin layer of sand (approx. 1 cm) on top to protect the silica surface.

  • 3. Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully add the sample solution to the top of the column.

  • 4. Elution:

    • Begin adding the eluent (e.g., a gradient of ethyl acetate in hexane) to the column.

    • Maintain a constant flow rate and collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • 5. Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC

This is a general method; the column, mobile phase, and detection wavelength should be optimized for your specific sample.

  • Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to be within the linear range of the detector.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 230-260 nm).

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Impurity Management and Purification

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Purification Method Applicability Advantages Disadvantages
Distillation Thermally stable, volatile compoundsExcellent for large scales; effectively removes non-volatile impurities.[6][9]Requires thermal stability; may not separate compounds with close boiling points.
Column Chromatography Lab-scale purificationHigh resolution for separating closely related compounds.Can be time-consuming and requires large volumes of solvent; product loss on the stationary phase.
Recrystallization Solid compoundsCan yield very high purity material; cost-effective for large scales.[10]Requires a suitable solvent system; yield can be low if the product is highly soluble.
Preparative HPLC High-purity, small-scaleHighest resolution for difficult separations.Expensive; limited to small quantities.

The following workflow illustrates a general strategy for synthesizing and purifying this compound.

G cluster_purification Purification start Synthesis Setup (e.g., Fiesselmann) reaction Chemical Reaction (Under Inert Atmosphere) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product Isolation (Solvent Evaporation) workup->crude_product purification_choice Choose Method: - Chromatography - Distillation - Recrystallization crude_product->purification_choice analysis Purity Analysis (HPLC, NMR, GC-MS) purification_choice->analysis analysis->purification_choice < 99% Pure? final_product Pure this compound analysis->final_product

Caption: General workflow for this compound synthesis and purification.

References

Technical Support Center: Photochemical and Thermal Stability of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving the photochemical and thermal stability of thiophene compounds.

Frequently Asked Questions (FAQs)

Q1: My thiophene compound is degrading during my experiment. How do I determine if it's due to light or heat?

A1: To differentiate between photochemical and thermal degradation, you should run parallel experiments.[1] Expose a sample of your compound to the light source used in your experiment while maintaining a constant, controlled temperature.[1] In parallel, store a control sample in complete darkness at the same temperature.[1] A third sample should be subjected to the elevated temperature conditions of your experiment in the absence of light. Comparing the degradation profiles of these samples, for instance using HPLC, will help identify the primary cause of instability.

Q2: I am observing unexpected peaks in my chromatogram after a reaction involving a thiophene derivative. What could be the cause?

A2: Unexpected peaks often indicate the formation of degradation products or side products.[2][3] Thiophene rings are susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] Additionally, depending on the substituents and reaction conditions, thiophene compounds can undergo photoisomerization, dimerization, or polymerization.[2][4] The pH of your reaction media can also play a crucial role; for example, 2-thiophenemethanol is prone to acid-catalyzed polycondensation.[2]

Q3: My polythiophene-based device is showing a decline in performance over time. Could this be related to thermal stability?

A3: Yes, the thermal stability of thiophene-based polymers is a critical factor for the long-term reliability of organic electronic devices.[5] Elevated operating temperatures can lead to degradation of the polymer backbone, which in turn affects the material's electronic properties and device performance.[6][7] Techniques like Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the polymer and assess its suitability for the intended application's operating temperature range.[5]

Q4: How do substituents on the thiophene ring affect its stability?

A4: Substituents can significantly influence the stability of the thiophene ring. For instance, chlorination at the α-positions (2- and 5-) of the thiophene ring generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[8] Furthermore, electron-withdrawing groups can decrease the reactivity of thiophene towards singlet oxygen, enhancing its photostability in certain applications like photodynamic therapy.[9]

Q5: What are the best practices for storing thiophene compounds to ensure their stability?

A5: To ensure long-term stability, it is recommended to store thiophene compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3] For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are recommended.[1] For compounds that are sensitive to acidic or basic conditions, ensure they are stored in neutral containers and away from potential contaminants.[3]

Troubleshooting Guides

Issue 1: Rapid discoloration of a thiophene solution upon exposure to light.

  • Possible Cause: Photodegradation. Many thiophene compounds are susceptible to degradation upon exposure to UV or visible light.[1]

  • Troubleshooting Steps:

    • Minimize light exposure during handling and experiments by using amber glassware or covering equipment with aluminum foil.[1]

    • Work in a fume hood with the sash down and the room lights dimmed where possible.

    • If the experiment requires irradiation, use a cut-off filter to block high-energy UV light if your application allows.

    • Analyze the discolored solution by techniques like UV-Vis spectroscopy to check for changes in the absorption spectrum, and by HPLC or LC-MS to identify potential degradation products.

Issue 2: Inconsistent results in thermal stability studies of a thiophene-based polymer.

  • Possible Cause: Inconsistent experimental conditions or sample preparation. The thermal history of the polymer can affect its properties.

  • Troubleshooting Steps:

    • Ensure a consistent heating and cooling rate in your TGA and DSC experiments.[5]

    • For DSC, perform a second heating scan to erase the previous thermal history of the polymer; the glass transition temperature (Tg) is typically determined from this second scan.[5]

    • Use a consistent sample mass and pan type for all your measurements.

    • Ensure a constant flow of inert gas, such as nitrogen, to prevent oxidative degradation during the analysis.[5]

Issue 3: Low yield in a reaction where a thiophene compound is a starting material.

  • Possible Cause: Degradation of the thiophene compound under the reaction conditions (e.g., extreme pH, high temperature).[3]

  • Troubleshooting Steps:

    • Test the stability of your starting material under the reaction conditions without the other reagents. Monitor for degradation over time using TLC or HPLC.

    • If instability is confirmed, consider modifying the reaction conditions, such as lowering the temperature or using a milder acid or base.[2]

    • For reactions involving functional groups sensitive to the reaction conditions, consider using a protecting group strategy.[2]

    • Ensure that your work-up procedure is not causing degradation. For example, some thiophene compounds may be sensitive to aqueous acid or base washes.[10]

Data Presentation

Table 1: Comparative Thermal Stability of Selected Thiophene-Based Polymers

PolymerDecomposition Temp. (Td) at 5% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Poly(3-hexylthiophene) (P3HT)425 - 441[5]6 - 22[5]~230-240[5]
PTB7-Th~383[5]Not Clearly Observed[5]Not Applicable[5]
F8T2> 420[5]Not specifiedNot specified
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)376 - 379[11][12]Not specifiedNot specified
Poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF)376 - 379[11][12]Not specifiedNot specified
Poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF)376 - 379[11][12]Not specifiedNot specified

Table 2: Thermal Decomposition Data for Polythiophene (PTh) and its Copolymer

PolymerLow Temperature Mass Loss (°C)High Temperature Mass Loss (°C)
Polythiophene (PTh)230[6]440[6]
P(OTE-co-Th)203[6]414[6]

Experimental Protocols

Protocol for Photostability Testing

This protocol outlines a general procedure for assessing the photochemical stability of a thiophene compound.

  • Sample Preparation: Prepare a solution of the thiophene compound in a suitable solvent (e.g., acetonitrile, methanol, or a solvent relevant to the intended application) at a known concentration.

  • Control Sample: Wrap a container of the same solution in aluminum foil to serve as a dark control.[1]

  • Light Exposure: Place the test sample in a photostability chamber equipped with a light source that provides controlled UV and visible output. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Temperature Control: Maintain the temperature of both the exposed sample and the dark control at a constant, controlled temperature to isolate the effects of light.

  • Sampling: Withdraw aliquots from both the exposed and control samples at predetermined time intervals.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS) to monitor the degradation of the parent compound and the formation of photoproducts.[1]

Protocol for Thermal Stability Analysis using TGA

This protocol describes a general procedure for determining the thermal stability of a thiophene-based material using Thermogravimetric Analysis (TGA).

  • Instrumentation: Use a thermogravimetric analyzer equipped with a microbalance and a furnace with programmable temperature control.[5]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) and place it in a TGA pan (e.g., ceramic or platinum).[5]

  • Experimental Conditions:

    • Atmosphere: Conduct the analysis under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.[5]

    • The remaining weight at the end of the experiment is the char yield.[5]

Mandatory Visualizations

troubleshooting_workflow start Unexpected Degradation Observed check_light Is the compound known to be light-sensitive? start->check_light check_temp Is the experiment run at elevated temperature? check_light->check_temp No photodegradation Potential Photodegradation check_light->photodegradation Yes check_ph Does the reaction medium have extreme pH? check_temp->check_ph No thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation Yes ph_instability Potential Acid/Base Instability check_ph->ph_instability Yes analyze Analyze degradation products (HPLC, LC-MS) check_ph->analyze No protect_light Action: Protect from light (amber vials, foil) photodegradation->protect_light lower_temp Action: Lower reaction temperature thermal_degradation->lower_temp adjust_ph Action: Adjust pH or use milder reagents ph_instability->adjust_ph protect_light->analyze lower_temp->analyze adjust_ph->analyze

Caption: Troubleshooting workflow for unexpected degradation of thiophene compounds.

Caption: Proposed photochemical degradation pathway of 3-alkylthiophenes via singlet oxygen.

thermal_analysis_workflow start Start Thermal Analysis sample_prep Sample Preparation (2-10 mg) start->sample_prep tga_run TGA Experiment (Inert atmosphere, 10°C/min ramp) sample_prep->tga_run dsc_run DSC Experiment (Heat-Cool-Heat cycle) sample_prep->dsc_run tga_data TGA Data Acquisition (Weight vs. Temperature) tga_run->tga_data tga_analysis Data Analysis: - Determine Td (5% weight loss) - Calculate Char Yield tga_data->tga_analysis report Generate Stability Report tga_analysis->report dsc_data DSC Data Acquisition (Heat Flow vs. Temperature) dsc_run->dsc_data dsc_analysis Data Analysis: - Determine Tg (from 2nd heat) - Determine Tm and Tc dsc_data->dsc_analysis dsc_analysis->report

Caption: Experimental workflow for thermal stability analysis using TGA and DSC.

References

Technical Support Center: Prevention of Thiophen-3-ol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for strategies to prevent the oxidation of Thiophen-3-ol.

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the oxidation of this compound. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound is susceptible to oxidation due to the presence of the electron-rich thiophene ring and the hydroxyl group. The sulfur atom in the thiophene ring can be oxidized to form unstable thiophene S-oxides, which can then undergo further reactions.[1][2] Additionally, this compound exists in tautomeric equilibrium with thiophen-3(2H)-one, and the abstraction of a hydrogen atom can lead to the formation of radicals that readily couple to form dimers.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound involve oxidation. This can occur through:

  • S-Oxidation: The sulfur atom is oxidized to a thiophene S-oxide, which is often an unstable intermediate that can lead to the formation of more stable S,S-dioxides or other degradation products.[2]

  • Radical Formation and Dimerization: Hydrogen abstraction can lead to the formation of radicals, which can then couple to form dimers.[3]

Q3: What are the ideal storage conditions for neat this compound?

A3: To minimize oxidation, neat this compound should be stored under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. It is recommended to store it at low temperatures, typically 2-8°C, in a dry state and protected from light.

Q4: Can I store this compound in solution?

A4: Storing thiols in solution is generally not recommended for long-term stability as they are often less stable compared to being stored in a dry, neat state. If you need to store it in solution for a short period, use a deoxygenated solvent and keep it under an inert atmosphere at a low temperature (e.g., -20°C). Solutions older than one week should be used with caution, and their purity should be re-verified.

Q5: Which antioxidants are recommended for stabilizing this compound solutions?

A5: While specific data for this compound is limited, antioxidants commonly used for other thiol-containing compounds can be effective. These include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant may depend on the solvent and the downstream application. It is advisable to conduct small-scale stability studies to determine the most suitable antioxidant and its optimal concentration for your specific experiment.

Troubleshooting Guide

Issue 1: My this compound sample has changed color (e.g., turned yellow or brown).

  • Possible Cause: This is a common sign of oxidation. Exposure to air (oxygen), light, or elevated temperatures can accelerate degradation.

  • Troubleshooting Steps:

    • Verify the purity of your sample using an analytical technique like HPLC or NMR spectroscopy.

    • If degradation is confirmed, it is recommended to purify the material if possible or use a fresh batch for sensitive applications.

    • Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere, at the recommended temperature, and protected from light.

Issue 2: I'm observing unexpected peaks in my HPLC or NMR analysis of a this compound sample.

  • Possible Cause: These peaks likely correspond to oxidation products, such as the disulfide dimer or S-oxides.

  • Troubleshooting Steps:

    • Attempt to identify the impurities using mass spectrometry. Common oxidation products will have masses corresponding to the dimer or the addition of one or two oxygen atoms.

    • Implement stricter inert atmosphere techniques during your experiments. Ensure solvents are properly degassed.

    • Consider adding an antioxidant to your reaction mixture or purification solvents, if compatible with your chemistry.

Issue 3: My reaction yield is lower than expected when using this compound.

  • Possible Cause: If the purity of your this compound has been compromised by oxidation, the actual concentration of the starting material is lower than calculated.

  • Troubleshooting Steps:

    • Always use a fresh, pure sample of this compound or confirm the purity of your existing stock before use.

    • Ensure that all solvents and reagents used in the reaction are free of peroxides and dissolved oxygen.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionsContainerDuration
Neat (Solid/Liquid)2-8°CInert (Argon/Nitrogen)DarkTightly sealed amber glass vial/bottleLong-term
In Solution-20°CInert (Argon/Nitrogen)DarkTightly sealed vial with septumShort-term

Table 2: Suggested Antioxidants for this compound Solutions (for research purposes)

Disclaimer: The optimal antioxidant and its concentration should be determined experimentally for your specific application.

AntioxidantSuggested Starting ConcentrationCommon SolventsNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Non-polar organic solventsEffective free radical scavenger.
Butylated Hydroxyanisole (BHA)0.01 - 0.1% (w/v)Non-polar organic solventsSimilar to BHT, often used in combination.
Ascorbic Acid (Vitamin C)1 - 10 mMPolar protic solventsWater-soluble antioxidant. Its effectiveness in organic solvents may be limited.

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere (Schlenk Line)

This protocol describes the general procedure for handling air-sensitive compounds like this compound using a Schlenk line.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., reaction flask with a stir bar) and connect it to the Schlenk line via flexible tubing.

  • Evacuate-Refill Cycles:

    • Close the flask to the inert gas manifold and open it to the vacuum line to evacuate the air.

    • Close the flask to the vacuum line and carefully open it to the inert gas (argon or nitrogen) manifold to backfill with inert gas.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere inside the flask.

  • Adding Solids: To add solid this compound, briefly remove the stopper or septum under a positive flow of inert gas from the line to prevent air from entering the flask.

  • Adding Liquids (Solvents/Reagents): Use a gas-tight syringe that has been flushed with inert gas to transfer degassed solvents or liquid reagents into the flask through a rubber septum.

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from solvents.[4][5][6]

  • Preparation: Place the solvent in a Schlenk flask, ensuring it is no more than half full.

  • Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line for several minutes to remove the gases from the headspace.

  • Thawing: Close the flask to the vacuum line and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times.

  • Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.

Protocol 3: General HPLC Method for Purity Assessment

This method can be used to monitor the purity of this compound and detect the formation of less polar oxidation products like the disulfide dimer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-3 min: 90% A, 10% B

    • 3-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Hold at 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm (or as determined by a UV scan of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

OxidationPathways Thiophenol This compound Radical Thiophenoxyl Radical Thiophenol->Radical H• abstraction (e.g., by O2) SOxide Thiophene S-oxide Thiophenol->SOxide S-Oxidation (e.g., by O2, peroxides) Dimer Dimer (Disulfide) Radical->Dimer Dimerization FurtherOxidation Further Oxidation Products SOxide->FurtherOxidation Further Oxidation

Caption: Key oxidation pathways of this compound.

InertAtmosphereWorkflow start Start dry_glassware Dry Glassware (Oven) start->dry_glassware assemble Assemble Glassware on Schlenk Line dry_glassware->assemble vac_backfill Perform 3x Evacuate-Refill Cycles assemble->vac_backfill add_reagents Add this compound & Degassed Solvents vac_backfill->add_reagents run_reaction Run Reaction under Inert Gas add_reagents->run_reaction end End run_reaction->end

Caption: Experimental workflow for handling this compound.

TroubleshootingTree start Problem: Unexpected Results or Visual Degradation check_purity Check Purity (HPLC, NMR) start->check_purity is_degraded Is the sample degraded? check_purity->is_degraded review_storage Solution: Review Storage Conditions (Temp, Inert Gas, Light) is_degraded->review_storage Yes no_issue No degradation detected. Investigate other experimental parameters. is_degraded->no_issue No review_handling Solution: Use Stricter Inert Atmosphere Techniques review_storage->review_handling use_antioxidant Solution: Consider Adding an Antioxidant review_handling->use_antioxidant fresh_sample Solution: Use Fresh or Purified Sample use_antioxidant->fresh_sample

Caption: Troubleshooting decision tree for this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Thiophen-3-ol and Thiophen-2-ol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Scientists and Drug Development Professionals

Thiophen-3-ol and Thiophen-2-ol, as hydroxylated isomers of the foundational heterocyclic compound thiophene, represent critical building blocks in medicinal chemistry and materials science. Their distinct substitution patterns give rise to significant differences in stability, reactivity, and electronic properties. This guide provides a comprehensive comparative analysis of these two isomers, supported by available experimental data and established synthetic protocols, to assist researchers in making informed decisions for their synthetic strategies and drug design endeavors.

Structural and Stability Analysis: The Critical Role of Tautomerism

A pivotal aspect of the chemistry of both this compound and Thiophen-2-ol is their existence in a tautomeric equilibrium with their respective keto forms, known as thiophenones. This equilibrium significantly influences their stability and reactivity.

  • Thiophen-2-ol exists in equilibrium with two thione tautomers: thiophen-2(5H)-one and thiophen-2(3H)-one. Theoretical and experimental studies indicate that the thione forms are generally more stable.[1]

  • This compound is in a solvent-dependent equilibrium with its thiophen-3(2H)-one tautomer.[2] The position of this equilibrium is sensitive to the surrounding medium.

The greater stability of the keto/thione tautomers is a defining characteristic that impacts the spectroscopic properties and reaction pathways of these compounds.

Tautomeric equilibria of Thiophen-2-ol and this compound.

Comparative Physicochemical and Spectroscopic Data

Direct experimental comparison of the parent compounds is challenging due to the limited availability of data for this compound. The following table summarizes available experimental and predicted data.

PropertyThiophen-2-olThis compound
Molecular Formula C₄H₄OSC₄H₄OS
Molecular Weight 100.14 g/mol [3]100.14 g/mol
Boiling Point 219.2 °C at 760 mmHg38-39 °C at 0.01 Torr
pKa 8.43 ± 0.10 (Predicted)13.34 ± 0.20 (Predicted for a derivative)[1]
¹H NMR (CDCl₃) δ 7.73 (t, 1H), 7.54 (m, 2H), 5.46 (s, br, 1H)Data for parent compound not readily available. For 3-methoxythiophene: δ 7.14 (H2), 6.73 (H4), 6.21 (H5), 3.77 (OCH₃)[4]
¹³C NMR (CDCl₃) δ 165.2, 131.6, 128.2, 111.2Data for parent compound not readily available. For 3-methoxythiophene: δ 121.7 (C2), 160.0 (C3), 101.4 (C4), 125.8 (C5)[4]

Comparative Reactivity

The position of the hydroxyl group dictates the reactivity of the thiophene ring towards electrophilic substitution and other transformations.

  • Thiophen-2-ol : The α-positions (C2 and C5) of the thiophene ring are inherently more reactive towards electrophiles than the β-positions (C3 and C4).[3] The hydroxyl group at the C2 position, being an activating group, further enhances this reactivity, although its tautomerization to the less aromatic thiophen-2-one form complicates reaction outcomes.

  • This compound : 3-Hydroxythiophenes are generally less reactive towards electrophiles compared to their 3-hydroxypyrrole counterparts.[2] Electrophilic substitution on a 3-substituted thiophene typically occurs at the C2 position. The hydroxyl group at C3 activates the ring, but its influence is moderated by the inherent reactivity patterns of the thiophene nucleus.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research and development. Below are representative synthesis procedures for both isomers and a general protocol for their characterization by NMR.

Protocol 1: Synthesis of Thiophen-2-ol

This procedure is adapted from the synthesis of 2-t-butoxythiophene followed by its decomposition.

Step A: 2-t-Butoxythiophene

  • In a dry 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place 10 g (0.41 g atom) of magnesium turnings and cover with 200 ml of dry ether.

  • Add 10 ml of a solution of 65.2 g (0.40 mole) of 2-bromothiophene in 60 ml of dry ether to initiate the Grignard reaction, warming gently if necessary. Add the remainder of the solution dropwise over 45 minutes.

  • Stir the mixture for 3.5 hours, with the final 15 minutes under reflux.

  • Cool the Grignard reagent to 0–5°C in an ice bath.

  • Add a solution of 62 g (0.32 mole) of t-butyl perbenzoate in 100 ml of dry ether dropwise over 45 minutes to the stirred, ice-cooled mixture.

  • Stir the reaction mixture overnight, then pour it into ice water and acidify with concentrated hydrochloric acid.

  • Separate the phases and extract the aqueous phase twice with ether.

  • Combine the ether solutions, extract with three 60-ml portions of 2N sodium hydroxide solution, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Distill the ether at atmospheric pressure, then distill the residual oil under reduced pressure to yield 2-t-butoxythiophene.

Step B: 2-Hydroxythiophene

  • In a 100-ml Claisen flask equipped with a capillary tube and a distillation assembly, place 25 g (0.16 mole) of 2-t-butoxythiophene and add a small crystal of p-toluenesulfonic acid.

  • Place the apparatus in an oil bath at 155°C. Decomposition will begin immediately.

  • After 5–10 minutes, remove the oil bath and connect the distillation assembly to a water pump.

  • Distill 2-hydroxythiophene under reduced pressure, collecting the fraction at 91–93°C/13 mm.

synthesis_workflow cluster_stepA Step A: Synthesis of 2-t-Butoxythiophene cluster_stepB Step B: Synthesis of Thiophen-2-ol start_A 2-Bromothiophene + Mg in Ether grignard Formation of 2-Thienylmagnesium bromide start_A->grignard addition Addition of t-Butyl perbenzoate grignard->addition workup_A Acidic Workup & Extraction addition->workup_A product_A 2-t-Butoxythiophene workup_A->product_A start_B 2-t-Butoxythiophene product_A->start_B decomposition Acid-catalyzed decomposition (p-TsOH, 155°C) start_B->decomposition distillation Vacuum Distillation decomposition->distillation product_B Thiophen-2-ol distillation->product_B

Workflow for the synthesis of Thiophen-2-ol.
Protocol 2: Representative Synthesis of a 3-Hydroxythiophene Derivative via Fiesselmann Synthesis

The Fiesselmann synthesis is a classical method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5]

  • To a solution of sodium methoxide (prepared from sodium in methanol), add methyl thioglycolate.

  • To this solution, add dimethyl acetylenedicarboxylate dropwise while maintaining the temperature.

  • The reaction mixture is stirred for a specified time at room temperature or with gentle heating.

  • Upon completion, the reaction is quenched with water and acidified.

  • The product, a methyl 3-hydroxy-2,5-thiophenedicarboxylate, is then extracted with an organic solvent, dried, and purified by crystallization or chromatography.

  • Subsequent hydrolysis and decarboxylation can yield the parent 3-hydroxythiophene, although this step can be challenging.

Protocol 3: General NMR Characterization
  • Sample Preparation : Dissolve approximately 5-10 mg of the thiophenol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~12 ppm, 16-32 scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Conclusion

This compound and Thiophen-2-ol, while isomeric, exhibit distinct characteristics primarily driven by the position of the hydroxyl group and the resulting tautomeric equilibria. Thiophen-2-ol and its corresponding thione tautomers are well-characterized, with established synthetic routes. In contrast, while the synthesis of 3-hydroxythiophene derivatives is well-documented through methods like the Fiesselmann synthesis, detailed experimental data for the unsubstituted parent molecule, this compound, is less common in the literature. Understanding these differences in stability, reactivity, and the nuances of their synthesis is crucial for leveraging these valuable heterocyclic scaffolds in the design and development of novel chemical entities.

References

A Comparative Guide to Thiophen-3-ol and Furan-3-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and furan rings are five-membered aromatic heterocyclic scaffolds that are fundamental building blocks in a vast array of biologically active molecules.[1] The isosteric replacement of a furan ring with a thiophene ring, or vice versa, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. This guide provides a comparative overview of thiophen-3-ol and furan-3-ol, focusing on their potential roles in biological systems. While direct experimental data for this compound and furan-3-ol is limited, this comparison draws upon data from structurally related derivatives and the well-established characteristics of the parent heterocycles to provide a valuable resource for researchers in drug discovery.

Physicochemical Properties: A Tale of Two Heteroatoms

The key differences in the properties of thiophene and furan derivatives arise from the nature of the heteroatom within their five-membered rings. Sulfur in thiophene is less electronegative and larger than the oxygen atom in furan, which influences their aromaticity, polarity, and reactivity.

PropertyThiopheneFuranImpact on Biological Activity
Aromaticity More aromaticLess aromaticThe greater aromaticity of thiophene generally leads to higher chemical stability.[1]
Electronegativity of Heteroatom LowerHigherThe higher electronegativity of oxygen in furan can lead to more complex effects on molecular polarity.[2]
Lipophilicity (logP) Generally, thiophene analogs are more lipophilic than their furan counterparts.Generally, furan analogs are less lipophilic.Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Hydrogen Bonding The sulfur atom in thiophene is a weaker hydrogen bond acceptor.The oxygen atom in furan is a stronger hydrogen bond acceptor.The ability to form hydrogen bonds is crucial for drug-receptor interactions.

Biological Activity: A Landscape of Diverse Potential

Both furan and thiophene moieties are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5][6]

Anticancer and Cytotoxic Activity

Numerous derivatives of both furan and thiophene have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: Comparative Cytotoxicity of Furan and Thiophene Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Furan Derivatives
Compound 4 (Pyridine carbohydrazide analog)MCF-7 (Breast Cancer)4.06[7]
Compound 7 (N-phenyl triazinone derivative)MCF-7 (Breast Cancer)2.96[7]
Thio-Iva (Thiophene-based inhibitor)Huh-7 (Hepatocellular Carcinoma)0.29[8]
Thio-Iva (Thiophene-based inhibitor)SNU-449 (Hepatocellular Carcinoma)0.53[8]
Thiophene Derivatives
BU17 (Benzyl urea tetrahydrobenzo[b]thiophene)A549 (Non-small cell lung cancer)9.00[9]
Compound F8CCRF-CEM (Acute Lymphoblastic Leukemia)0.805 - 3.05[10]
Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine derivative)A549 (Non-small cell lung cancer)0.20[11]
Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine derivative)MCF-7 (Breast Cancer)1.25[11]
Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine derivative)Hela (Cervical Cancer)1.03[11]
Kinase Inhibition

The thiophene and furan scaffolds are prevalent in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Table 2: Kinase Inhibitory Activity of Furan and Thiophene Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Furan Derivatives
Furanopyrimidine 55Mutant EGFR15[12][13]
Furanopyrimidine 56Mutant EGFR7[12][13]
Furanopyrimidine 57Mutant EGFR10[12][13]
Furanopyrimidine 58Mutant EGFR9[12][13]
Thiophene Derivatives
Thiophene analog 4PI3Kα1.7 (Ki)[14]
Thienopyrimidine 5FLT332,435[15]
Thio-IvaVEGFR-23,310[8]
Compound 13gmTOR48[11]

Note: The table presents data for various derivatives and not for this compound and furan-3-ol directly. Ki denotes inhibition constant.

Signaling Pathways

Furan and thiophene derivatives have been shown to modulate various signaling pathways implicated in cancer and other diseases. For instance, some thiophene-containing compounds are known to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[14] Furan derivatives have been implicated in the induction of apoptosis through the intrinsic mitochondrial pathway.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->PI3K Thiophene_Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by thiophene derivatives.

Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug development, influencing its pharmacokinetic profile and potential for toxicity. Both furan and thiophene rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[16][17]

The metabolism of the furan ring can lead to the formation of reactive α,β-unsaturated dicarbonyl metabolites, which can covalently bind to cellular macromolecules and potentially cause toxicity.[17] The thiophene ring can also be oxidized by CYPs, leading to the formation of reactive thiophene-S-oxides.

Table 3: Metabolic Stability of a Thiophene Derivative in Liver Microsomes

SpeciesIn vitro t1/2 (min)Clint (µL/min/mg)
Rat9.9 ± 1.2969.60 ± 8.37
Rabbit4.5 ± 0.52152.0 ± 17.26
Dog4.5 ± 0.86152.34 ± 27.63
Human17 ± 5.2133.62 ± 21.04
Data for the antitubercular thiophene derivative CDRI S006-830.[18]

Generally, thiophene-containing compounds are considered to have better metabolic stability compared to their furan counterparts, which can be a desirable property in drug design.

Metabolic_Workflow cluster_0 In Vitro Metabolism Compound Test Compound (this compound or Furan-3-ol) Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching at various time points Analysis LC-MS/MS Analysis Quenching->Analysis Data Metabolic Stability Data (t½, Clint) Analysis->Data

Caption: General experimental workflow for determining metabolic stability.

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., furan or thiophene derivatives) and incubate for a specified period (e.g., 24 or 48 hours).[19]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Liver Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver microsomes.[16]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, liver microsomes (from human or other species), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.[20]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).[20]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.[20]

Conclusion

The choice between a this compound and a furan-3-ol scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. While direct comparative data for these specific parent molecules is lacking, the available information on their derivatives suggests that thiophene-based compounds may offer advantages in terms of metabolic stability.[18] Conversely, the furan moiety may provide different opportunities for hydrogen bonding and polarity modulation.[2]

This guide provides a foundational framework for researchers. Further experimental investigation directly comparing this compound and furan-3-ol is warranted to fully elucidate their respective biological activities and potential as therapeutic agents.

References

A Comparative Guide to the Structural Validation of Thiophen-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. Thiophen-3-ol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] Their therapeutic relevance has been noted in various domains, including the development of inhibitors for human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases.[3]

This guide provides an objective comparison of key analytical techniques used for the structural validation of this compound derivatives. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the appropriate methods for unambiguous characterization.

Comparative Analysis of Key Validation Techniques

The definitive validation of a novel molecular structure typically relies on a combination of spectroscopic and analytical methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information.

Technique Information Provided Sample Requirements Key Advantages & Limitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity (¹H-¹H, ¹H-¹³C), and relative number of ¹H and ¹³C nuclei.[4][5]2-20 mg of pure sample dissolved in a deuterated solvent.[6]Advantages: Non-destructive, provides rich structural detail in solution, essential for confirming constitutional isomers. Limitations: Complex spectra can be difficult to interpret fully; requires relatively large amounts of sample for ¹³C NMR.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS).[7] Provides structural information through fragmentation patterns (MS/MS).[8]Micrograms to nanograms of pure sample. Can be coupled with chromatographic separation (LC-MS, GC-MS).Advantages: Extremely sensitive, confirms molecular formula, can analyze complex mixtures.[8][9] Limitations: Does not provide definitive stereochemical or isomeric information on its own; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[10][11]High-quality single crystal (typically >0.1 mm in all dimensions).[10][12]Advantages: Considered the "gold standard" for absolute structure determination.[5] Limitations: Growing diffraction-quality crystals can be the most challenging and time-consuming step.[10][12]

Quantitative Data from Structural Analyses

The data generated from these techniques are quantitative and allow for direct comparison with theoretical structures and related known compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 3-Substituted Thiophenes

NMR chemical shifts are highly sensitive to the electronic effects of substituents on the thiophene ring. The table below compares data for related 3-substituted thiophenes, providing a reference for validating this compound derivatives.[13]

Compound Nucleus C2/H2 C3 C4/H4 C5/H5 Substituent Carbon/Proton
3-Bromothiophene ¹H NMR (ppm)~7.28-~7.06~7.28-
¹³C NMR (ppm)122.9110.1129.0126.0-
3-Methylthiophene ¹H NMR (ppm)~7.17-~6.87~6.86~2.25 (CH₃)
¹³C NMR (ppm)125.3138.4129.9121.015.6 (CH₃)
3-Methoxythiophene ¹H NMR (ppm)~7.14-~6.73~6.21~3.77 (OCH₃)
¹³C NMR (ppm)121.7160.0101.4125.859.5 (OCH₃)

Data collected in CDCl₃. Source: BenchChem[13]

Table 2: Example Crystallographic Data for Thiophene Derivatives

X-ray crystallography provides precise geometric parameters. Below is a comparison of unit cell data for two different thiophene-containing crystal structures, illustrating the type of quantitative information obtained.[14][15]

Parameter Compound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [14]Compound 2: A Substituted Phenylaminothiophene Carboxylate [15]
Chemical Formula C₁₀H₁₂N₂SC₂₄H₂₄N₂O₂S
Molecular Weight 192.29 g/mol 420.52 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 9.04 Å, b = 8.33 Å, c = 13.13 Å, β = 90.17°a = 14.18 Å, b = 7.72 Å, c = 19.98 Å, β = 94.18°
Unit Cell Volume 988.69 ų2181.8 ų

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and reliable data.

Protocol 1: NMR Spectroscopy

This protocol outlines the steps for acquiring standard ¹H and ¹³C NMR spectra.[13]

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the this compound derivative for ¹³C NMR (or 2-5 mg for ¹H NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • Filter the solution through a small cotton wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[6]

  • Instrument Setup:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-200 ppm.

    • Acquire 1024 or more scans, depending on the sample concentration.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes the general procedure for obtaining an accurate mass measurement via ESI-MS.[8][16]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a final working solution by diluting the stock solution to a concentration of 1-10 µg/mL in an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Calibration:

    • Perform an external calibration of the mass spectrometer using a known reference compound that provides ions across the desired mass range.[16]

    • For the highest accuracy, use an internal calibrant infused concurrently with the sample to correct for instrumental drift.[16]

  • Data Acquisition:

    • Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.

    • Acquire data in positive or negative ion mode, depending on the analyte's chemistry. Thiophen-3-ols can often be observed as [M+H]⁺ or [M-H]⁻ ions.

    • Ensure the mass resolution is set sufficiently high (>10,000 FWHM) to enable accurate mass determination.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass (typically within a 5 ppm error tolerance).[7]

    • Confirm the proposed formula by examining the isotopic pattern.

Protocol 3: Single-Crystal X-ray Crystallography

This protocol outlines the major steps for determining a crystal structure.[10][12][14]

  • Crystal Growth and Selection:

    • Grow single crystals of the this compound derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

    • Under a microscope, select a high-quality crystal (0.1-0.3 mm in each dimension) that is free of cracks and other imperfections.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer in the X-ray diffractometer and cool the crystal (typically to 100-120 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[14]

    • Direct a monochromatic X-ray beam at the crystal.

    • Rotate the crystal and collect a series of diffraction patterns using a detector.[17]

  • Data Processing and Structure Solution:

    • Process the collected diffraction images to determine the intensities and positions of the reflections.

    • Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic positions and thermal parameters iteratively until the calculated diffraction pattern shows the best possible agreement with the experimental data.

    • Validate the final structure to ensure it is chemically and crystallographically sound. The final model provides precise information on bond lengths, angles, and intermolecular interactions.[14]

Visualized Workflows and Pathways

Workflow for Structural Elucidation

The logical process for validating the structure of a newly synthesized this compound derivative involves a sequence of analytical techniques to build a complete and unambiguous picture of the molecule.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_results Data Interpretation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms HRMS Analysis purification->ms nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir_uv IR / UV-Vis Spectroscopy purification->ir_uv xray X-ray Crystallography purification->xray If crystals form formula Confirm Molecular Formula ms->formula connectivity Determine Atomic Connectivity nmr->connectivity functional_groups Identify Functional Groups ir_uv->functional_groups absolute_structure Determine Absolute Structure & Stereochemistry xray->absolute_structure formula->connectivity connectivity->functional_groups final Structure Elucidated functional_groups->final absolute_structure->final

Logical workflow for the structural validation of a novel compound.
Hypothetical Signaling Pathway Inhibition

Thiophene derivatives are known to act as inhibitors in various biological pathways. For example, benzo[b]this compound derivatives have been investigated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme that degrades neurotransmitters like dopamine.[3]

G cluster_pathway Dopamine Metabolism Pathway cluster_inhibition Pharmacological Intervention dopamine Dopamine mao_b hMAO-B Enzyme dopamine->mao_b Metabolism dopac DOPAC (Inactive Metabolite) mao_b->dopac inhibitor This compound Derivative inhibitor->mao_b Inhibition

Inhibition of the hMAO-B enzyme by a this compound derivative.

References

Computational Insights into Thiophen-3-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of heterocyclic compounds is paramount. Thiophen-3-ol, a sulfur-containing aromatic alcohol, presents a compelling case study in tautomerism and reactivity, making it a molecule of significant interest. This guide provides a comparative analysis of this compound and its tautomeric form, thiophen-3(2H)-one, supported by data from computational studies and density functional theory (DFT) analysis. We also draw comparisons with other relevant thiophene derivatives to provide a broader context for its potential applications.

Tautomeric Equilibrium: A Defining Feature

To illustrate the tautomeric relationship, the following workflow diagram outlines the computational investigation process for determining the relative stability of such tautomers.

cluster_0 Computational Workflow for Tautomer Analysis start Define Tautomeric Structures (this compound and Thiophen-3(2H)-one) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM model) energy_calc->solvation analysis Analyze Relative Energies (ΔE = E_keto - E_enol) solvation->analysis conclusion Determine Relative Stability analysis->conclusion

Computational workflow for tautomer analysis.

Structural and Electronic Properties: A DFT Perspective

Density functional theory (DFT) is a powerful tool for elucidating the structural and electronic properties of molecules. While specific DFT data for this compound is sparse, we can infer its properties by comparing it with the well-studied thiophene and its derivatives. The introduction of a hydroxyl group at the 3-position is expected to significantly influence the electron distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.

The signaling pathway below illustrates the electronic effects of the hydroxyl substituent on the thiophene ring, leading to changes in its reactivity profile.

cluster_1 Electronic Influence of the Hydroxyl Group OH_group Hydroxyl Group (-OH) at C3 Position resonance Resonance Effect (Lone pair donation to the ring) OH_group->resonance inductive Inductive Effect (Electron withdrawal by oxygen) OH_group->inductive h_bonding Hydrogen Bonding Capability (Intermolecular Interactions) OH_group->h_bonding electron_density Altered Electron Density in Thiophene Ring resonance->electron_density inductive->electron_density reactivity Modified Reactivity Profile (e.g., Electrophilic/Nucleophilic attack) electron_density->reactivity

Influence of the hydroxyl group on thiophene.
Comparative Data Tables

To provide a quantitative comparison, the following tables summarize key computational data for thiophene as a baseline and representative data for a generic substituted thiophenol, which can serve as an analogue for this compound in the absence of specific data.

Table 1: Calculated Geometric Parameters (Bond Lengths in Å and Angles in °)

ParameterThiophene (Reference)Representative Thiophenol (Analogue)Thiophen-3(2H)-one (Keto Tautomer - Predicted)
C2-C31.370~1.38~1.50
C3-C41.423~1.41~1.35
C4-C51.370~1.38~1.45
C2-S1.714~1.72~1.80
C5-S1.714~1.72~1.75
C3-O-~1.36~1.22 (C=O)
∠C2-S-C592.2~92.0~91.0
∠S-C2-C3111.5~111.0~110.0
∠C2-C3-C4112.5~113.0~115.0

Note: Data for the representative thiophenol and thiophen-3(2H)-one are estimations based on general principles and data from related structures due to the absence of specific literature values for this compound.

Table 2: Calculated Electronic Properties (Energies in eV)

PropertyThiophene (Reference)Representative Thiophenol (Analogue)
HOMO Energy-6.87~ -6.5
LUMO Energy-1.18~ -1.0
HOMO-LUMO Gap5.69~ 5.5
Dipole Moment (Debye)0.55~ 1.5 - 2.0

Note: Values for the representative thiophenol are approximate and intended for comparative purposes.

Comparison with Alternative Thiophene Derivatives

The properties of this compound can be further understood by comparing it to other substituted thiophenes that have been the subject of computational studies. For instance, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have been studied to understand their differential reactivity. The position of the substituent dramatically affects the electronic distribution and, consequently, the molecule's interaction with other reagents.

Similarly, computational studies on thiophene oligomers have been conducted to evaluate their performance as corrosion inhibitors. These studies often focus on parameters like the HOMO and LUMO energies to predict the efficiency of electron transfer to a metal surface. The presence of a hydroxyl group in this compound suggests it could also have interesting interfacial properties.

The logical relationship for evaluating the potential of a thiophene derivative in a specific application, such as drug design, is outlined below.

cluster_2 Drug Development Potential Assessment molecule Thiophene Derivative (e.g., this compound) comp_chem Computational Chemistry (DFT, etc.) molecule->comp_chem prop_pred Prediction of Physicochemical Properties (Electronic, Structural, Reactivity) comp_chem->prop_pred sar Structure-Activity Relationship (SAR) Analysis prop_pred->sar admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) prop_pred->admet lead_opt Lead Optimization sar->lead_opt admet->lead_opt

A Comparative Guide to Molecular Docking of Thiophene Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies of thiophene derivatives with two significant protein targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Protein Tyrosine Kinase. Due to a lack of specific molecular docking studies focused solely on Thiophen-3-ol, this guide focuses on closely related and well-studied thiophene derivatives to provide relevant insights into their binding interactions.

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the quantitative data from molecular docking studies of various thiophene derivatives against their respective protein targets. This allows for a clear comparison of their predicted binding affinities.

Ligand (Thiophene Derivative)Target ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Thiophene-pyrazole derivative (7f)Cyclooxygenase-2 (COX-2)4COX--8.9Celecoxib-
3-methyl thiophene derivative (5b)Protein Tyrosine Kinase4E4L--7.59--
3-hydroxy thiophene derivative (3a)Protein Tyrosine Kinase4E4L--6.58--
Thiophene derivative (22)Cyclooxygenase-2 (COX-2)3LN1MOE-12.47--
Thiophene derivative (22)5-Lipoxygenase (5-LOX)3V99MOE-11.79--
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (7)Glutathione S-transferase (GST)---9.7--
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (8)Butyrylcholinesterase (BChE)---9.4--
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10)Acetylcholinesterase (AChE)---9.3--

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section details a generalized experimental protocol for performing molecular docking studies, primarily focusing on the widely used AutoDock software. This protocol is representative of the methodologies employed in the cited studies.

1. Software and Resource Acquisition:

  • Docking Software: AutoDock 4.2 and AutoDockTools 1.5.6.

  • Protein Structure: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Ligand Structure: The 3D structure of the thiophene derivative is generated using chemical drawing software like ChemDraw and saved in a .pdb format.

2. Receptor Preparation:

  • The downloaded protein PDB file is opened in AutoDockTools.

  • Water molecules and any co-crystallized ligands are removed.

  • Polar hydrogens are added to the protein structure.

  • Kollman charges are computed and assigned to the protein atoms.

  • The prepared receptor is saved in the .pdbqt format, which includes atomic charges and atom types.[1][2]

3. Ligand Preparation:

  • The ligand's .pdb file is loaded into AutoDockTools.

  • The root of the ligand is detected, and the number of rotatable bonds is defined.

  • Gasteiger charges are computed for the ligand atoms.

  • The prepared ligand is saved in the .pdbqt format.[1][2]

4. Grid Parameter Generation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are specified to cover the region where the ligand is expected to bind.

  • A grid parameter file (.gpf) is generated, which contains all the information for AutoGrid to calculate the grid maps for each atom type in the ligand.[1]

5. Docking Simulation:

  • The Lamarckian Genetic Algorithm (LGA) is typically selected for the docking simulation.[2]

  • A docking parameter file (.dpf) is created, specifying the prepared ligand and receptor files, the grid parameter file, and the LGA parameters (e.g., number of GA runs, population size, number of evaluations).[1]

  • AutoDock is then executed to perform the docking calculations.

6. Analysis of Results:

  • The results are provided in a docking log file (.dlg).

  • AutoDockTools is used to analyze the .dlg file, which provides information on the different docked conformations (poses) of the ligand, their corresponding binding energies, and the predicted inhibition constants (Ki).

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context of the target proteins, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Define Rotatable Bonds, Assign Charges) docking_run Run Docking Simulation (Lamarckian Genetic Algorithm) ligand_prep->docking_run grid_gen->docking_run results Analyze Docking Results (Binding Energy, Poses) docking_run->results visualization Visualize Interactions results->visualization

Caption: A generalized workflow for molecular docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiophene Thiophene Derivative (Inhibitor) Thiophene->COX2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SignalingProteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->SignalingProteins Phosphorylation Cascade Transcription Gene Transcription SignalingProteins->Transcription CellResponse Cell Proliferation, Survival, Differentiation Transcription->CellResponse Thiophene Thiophene Derivative (Inhibitor) Thiophene->RTK Inhibition

Caption: A simplified Protein Tyrosine Kinase signaling pathway.

References

A Comparative Analysis of Thiophen-3-ol Derivatives: Efficacy in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Thiophen-3-ol derivatives, supported by experimental data. The following sections detail their performance as anticancer, anti-inflammatory, and antioxidant agents, offering insights into their therapeutic potential.

This compound and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities. Their structural features allow for diverse substitutions, leading to compounds with potent and selective biological effects. This guide summarizes key findings from various studies, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their efficacy.

Anticancer Activity of Thiophene Derivatives

Several thiophene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[b]thiophene DerivativesA549 (Lung)2.73 - 9[1]
Thiophene Carboxamide DerivativesHep3B (Liver)5.46 - 12.58[1]
Thiophenyl Hydrazone DerivativesHT29 (Colon)2.61 ± 0.34[1]
Thieno[2,3-b]thiophene DerivativesMCF-7 (Breast)More potent than erlotinib[1]
Thiophene Derivatives (TPs)HepG2 (Liver)See Note 1[2]
Thiophene Derivatives (TPs)SMMC-7721 (Liver)See Note 1[2]
Thiophene Derivative 480HeLa (Cervical)12.61 µg/mL[3]
Thiophene Derivative 480HepG2 (Liver)33.42 µg/mL[3]
Thiophene Derivative 471HeLa (Cervical)23.79 µg/mL[3]
Thiophene Derivative 471HepG2 (Liver)13.34 µg/mL[3]
Thiophene-Pyrazolourea Derivative 6JNK30.05[4]
Thiophene-Pyrazolourea Derivative 5JNK30.2[4]
Thiophene-Pyrazolourea Derivative 16JNK30.008[4]

Note 1: All tested thiophene derivatives (TPs) in this study demonstrated antitumor activity, with cell viability ranging from 18% to 98.0% of the control at a concentration of 30.0 μg/mL. TP 5 was identified as the most potent.[2]

Anti-inflammatory and Antioxidant Efficacy

This compound derivatives have also been investigated for their potential to mitigate inflammation and oxidative stress. Key targets in inflammation include cyclooxygenase (COX) enzymes, particularly COX-2, and nitric oxide synthase (NOS). Antioxidant activity is often assessed by the ability of a compound to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Inhibition of Inflammatory Mediators
Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (SI)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-20.2967.24[5]
Celecoxib (Reference)COX-20.4233.8[5]
Thiophene Pyrazole HybridsCOX-20.67-[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.31 - 1.40-[6]
Thiophene-2-carboximidamide (T2C) inhibitorsnNOS-Selective for nNOS over eNOS[7]
Antioxidant Activity

The antioxidant potential of thiophene derivatives is often compared to standard antioxidants like Trolox, a water-soluble derivative of vitamin E. The activity is expressed as Trolox equivalents (TE), where a higher value indicates greater antioxidant capacity.

Compound ClassAssayAntioxidant Activity (TE)Reference
Phenol DerivativesDPPH & ABTSGenerally higher than thiophenol derivatives[8]
Thiophenol DerivativesDPPH & ABTSVaried, with some showing notable activity[8]
2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)ORAC & DPPHDemonstrated antiperoxyradical and antiradical activity[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The this compound derivative is pre-incubated with the COX-2 enzyme to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Prostaglandin Measurement: The enzymatic reaction produces prostaglandins (e.g., PGE2), the levels of which are quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).

  • Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of a control (without the inhibitor).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable DPPH free radical.

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.

  • Reaction Mixture: Various concentrations of the this compound derivative are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control.

Signaling Pathways and Mechanisms of Action

This compound derivatives often exert their biological effects by modulating key intracellular signaling pathways that are dysregulated in diseases like cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some thiophene derivatives have been shown to inhibit this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Thiophen3ol This compound Derivative Thiophen3ol->PI3K inhibits MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thiophen3ol This compound Derivative Thiophen3ol->MEK inhibits Anticancer_Screening_Workflow CompoundSynthesis This compound Derivative Synthesis MTTAssay MTT Assay (Cell Viability) CompoundSynthesis->MTTAssay CellCulture Cancer Cell Line Culture CellCulture->MTTAssay WesternBlot Western Blot (Protein Expression/ Phosphorylation) CellCulture->WesternBlot DataAnalysis Data Analysis (IC50, etc.) MTTAssay->DataAnalysis WesternBlot->DataAnalysis DataAnalysis->WesternBlot  Potent compounds LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

References

Unraveling the Cross-Reactivity of Thiophen-3-ol Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmacologically active molecules is paramount to ensuring therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of Thiophen-3-ol analogs and related thiophene derivatives, focusing on their interactions with various biological targets. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to be an objective resource for advancing drug discovery programs.

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The substitution pattern on the thiophene ring plays a crucial role in determining a compound's biological activity and selectivity. This guide specifically delves into analogs of this compound, a subset of thiophene derivatives with significant therapeutic potential, particularly as inhibitors of kinases and other enzymes.

Comparative Analysis of Inhibitory Activity and Selectivity

The following sections present quantitative data on the inhibitory activity and cross-reactivity of various thiophene-based compounds against different biological targets.

Benzo[b]this compound Derivatives as Monoamine Oxidase (MAO) Inhibitors

A study on a series of benzo[b]this compound derivatives revealed potent and selective inhibition of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases.[2][3][4] The inhibitory activity (IC50) and selectivity index (SI) for a selection of these compounds are summarized below.

Compound IDhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI) for hMAO-B (hMAO-A IC50 / hMAO-B IC50)
PM4 > 100.08 ± 0.01> 125
PM5 > 100.06 ± 0.005> 166
PM6 > 100.09 ± 0.01> 111
PM9 8.5 ± 0.50.05 ± 0.004170
PM10 > 100.04 ± 0.003> 250
PM12 5.2 ± 0.30.03 ± 0.002173
PM13 > 100.07 ± 0.008> 142
Deprenyl (reference) 6.8 ± 0.40.01 ± 0.001680
Data sourced from Guglielmi et al. (2019).[2]
Thiophene-Based Kinase Inhibitors: A Look at Selectivity

1. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

Highly selective tetra-substituted thiophene analogs have been developed as PI3K inhibitors with significant potency and selectivity over the structurally related mTOR kinase.[5][6][7]

CompoundPI3Kα Ki (nM)mTOR Ki (nM)Selectivity (mTOR/PI3Kα)
Compound 9 < 1> 7000> 7000
Compound 10 < 1> 1000> 1000
Data highlights the potential for achieving high selectivity with substituted thiophene scaffolds.[7]

A separate series of thiophene-containing triaryl pyrazoline derivatives demonstrated selectivity for the PI3Kγ isoform over PI3Kα.[8]

CompoundPI3Kα IC50 (μM)PI3Kγ IC50 (μM)Selectivity Index (PI3Kα/PI3Kγ)
3f 26.6000.57046.7
3q 5.2400.43012.2
3s 42.6000.066645
LY294002 (reference) 0.4470.7771.74
Data sourced from Ye et al. (2022).[8]

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:

Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[9] While extensive cross-reactivity panels are not always published, some studies provide data against closely related kinases. For instance, a novel selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, was profiled against a panel of 18 kinases, demonstrating high selectivity.[10]

KinaseCHMFL-VEGFR2-002 GI50 (nM)Sunitinib GI50 (nM)
VEGFR-2 15020
PDGFRα 62010
PDGFRβ 6188
c-Kit >10,00080
FLT3 >10,000-
RET >10,000-
FGFR1 >10,000-
CSF1R >10,000-
GI50 represents the concentration for 50% growth inhibition in BaF3 cells transformed with the respective kinase. Data sourced from Liu et al. (2020).[10]

Another study on fused thiophene derivatives identified dual inhibitors of VEGFR-2 and AKT.[11][12]

CompoundVEGFR-2 IC50 (μM)AKT-1 IC50 (μM)
3b 0.1266.96
4c 0.0754.60
Sorafenib (reference) 0.045-
LY2780301 (reference) -4.62
Data sourced from El-Adl et al. (2022).[11][12]

3. Epidermal Growth Factor Receptor (EGFR) Inhibitors:

Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as EGFR kinase inhibitors.[13][14]

CompoundEGFR Kinase IC50 (nM)
16e 94.44 ± 2.22
Data from a study by Kumar et al. (2022).[13]

A series of pyrazole-thiophene hybrids were evaluated as multi-target inhibitors of wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2.[15]

CompoundEGFR (wild-type) IC50 (μg/mL)EGFR (T790M) IC50 (μg/mL)VEGFR-2 IC50 (μg/mL)
2 16.2517.819.3
8 19.720.422.1
14 16.3316.618.5
Data sourced from Abdel-Maksoud et al. (2024).[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in cross-reactivity studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the potency of a kinase inhibitor.[16]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound (this compound analog)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for measuring MAO-A and MAO-B inhibition.[17][18][19]

Materials:

  • Recombinant human MAO-A and MAO-B

  • MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay or a suitable substrate for a fluorometric assay)

  • Test compound (Benzo[b]this compound derivative)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the MAO enzyme (A or B) and the test compound.

  • Pre-incubate the plate to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, HRP, and fluorescent probe mixture.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value.[17]

GPCR Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).[20][21][22][23]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-labeled antagonist)

  • Test compound (this compound analog)

  • Assay buffer

  • Wash buffer

  • 96-well plates

  • Glass fiber filter mats (pre-soaked in a solution like polyethyleneimine)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and the test compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[24]

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are presented using the DOT language for Graphviz.

G cluster_0 Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Assay Components (Kinase, Substrate, Inhibitor) prep->plate initiate Initiate Reaction (Add ATP) plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Signal (e.g., Radioactivity, Fluorescence) stop->detect analyze Data Analysis (Calculate IC50) detect->analyze

A typical workflow for an in vitro kinase inhibition assay.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiophene_Inhibitor Thiophene-based PI3K Inhibitor Thiophene_Inhibitor->PI3K

Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by thiophene-based PI3K inhibitors.

G cluster_2 VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Thiophene_Inhibitor Thiophene-based VEGFR-2 Inhibitor Thiophene_Inhibitor->VEGFR2

Overview of the VEGFR-2 signaling pathway in angiogenesis, a target for thiophene-based inhibitors.

Conclusion

This comparative guide highlights the therapeutic potential of this compound analogs and related thiophene derivatives as selective inhibitors of various enzymes and receptors. The presented data underscores the importance of substitution patterns on the thiophene ring in achieving high potency and selectivity. While comprehensive cross-reactivity profiling remains a critical step in drug development, the information and protocols provided herein offer a valuable resource for researchers in the field. Further investigation into the selectivity of these compounds against a broader range of targets will be instrumental in advancing them towards clinical applications.

References

Benchmarking Thiophen-3-ol Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thiophen-3-ol against established inhibitors of human Monoamine Oxidase B (hMAO-B). While direct experimental data on the inhibitory activity of the parent compound, this compound, is not extensively available in current literature, its derivatives, particularly benzo[b]thiophen-3-ols, have demonstrated notable inhibitory effects on hMAO-B.[1] This guide, therefore, extrapolates the potential inhibitory profile of this compound within this context, offering a framework for its evaluation as a potential hMAO-B inhibitor. The data presented for this compound is hypothetical and serves as a template for how experimental findings would be structured.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound (hypothetical data) against that of known, potent hMAO-B inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTargetIC50 (nM)Selectivity for MAO-B vs. MAO-A
This compound hMAO-BHypothetical DataTo be determined
SelegilinehMAO-B10>100-fold
RasagilinehMAO-B5>1000-fold
PargylinehMAO-B30~30-fold

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory potency of a test compound like this compound against hMAO-B is provided below.

In Vitro Human Monoamine Oxidase B (hMAO-B) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Test compound (e.g., this compound)

  • Phosphate buffer (100 mM, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and control inhibitors in DMSO.

    • Prepare working solutions of the substrate, HRP, and Amplex® Red in phosphate buffer.

    • Dilute the recombinant hMAO-A and hMAO-B enzymes to the desired concentration in phosphate buffer.

  • Assay Protocol:

    • Add 20 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of a solution containing the test compound at various concentrations (typically a serial dilution) to the appropriate wells. For control wells, add 10 µL of buffer (for 100% activity) or a known inhibitor (for positive control).

    • Add 20 µL of the diluted hMAO-B enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of a substrate mix containing kynuramine, HRP, and Amplex® Red to each well.

    • Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

    • To determine selectivity, the same assay should be performed using the hMAO-A enzyme.

Mandatory Visualizations

Signaling Pathway

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_post Mitochondrion cluster_inhibitor Inhibition Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage DAT DAT Dopamine->DAT Reuptake MAO-B MAO-B Dopamine->MAO-B Metabolism DAT->Dopamine DOPAC DOPAC MAO-B->DOPAC Produces This compound This compound This compound->MAO-B Selegiline Selegiline Selegiline->MAO-B Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffers) C Dispense Reagents to 96-well Plate A->C B Prepare Test Compound Dilutions (this compound, Controls) B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate D->E F Monitor Kinetic Readout (e.g., Fluorescence) E->F G Calculate Reaction Rates F->G H Normalize Data and Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

A Comparative Guide to the Bioactivity of Thiophen-3-ol Derivatives: In-Vitro vs. In-Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide provides a comparative overview of the bioactivity of Thiophen-3-ol derivatives, examining the findings from both in-vitro and in-vivo studies. While direct comparative studies on this compound are limited, this guide synthesizes available data on hydroxylated and other relevant thiophene derivatives to offer valuable insights for researchers in the field. A notable example includes antipyrinyl thienyl ketones with a hydroxyl group at the third position of the thiophene ring, which have demonstrated excellent antioxidant activity.[4]

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the quantitative data from various studies, offering a comparison between the in-vitro and in-vivo bioactivities of selected thiophene derivatives. It is important to note that the data presented is often from different studies on structurally related compounds due to the scarcity of direct comparative research on a single this compound derivative.

Table 1: In-Vitro Bioactivity of Thiophene Derivatives

Compound ClassBioactivityAssayEndpointResultReference
Antipyrinyl thienyl ketones (with 3-hydroxyl group)AntioxidantABTS radical scavenging assay% Inhibition87.7%[4]
Thiophene derivativesAntioxidantDPPH radical scavenging assayIC5045.33 µM[3]
Thiophene derivativesAnti-inflammatory5-Lipoxygenase (5-LOX) inhibitionIC5029.2 µM[1]
Thiophene derivativesAnti-inflammatoryNitric Oxide (NO) production in RAW 264.7 cellsIC502.5 µg/mL[5]

Table 2: In-Vivo Bioactivity of Thiophene Derivatives

Compound ClassBioactivityAnimal ModelEndpointResultReference
Thiophene derivativesAnti-inflammatoryCarrageenan-induced paw edema (Rat)% Inhibition of edema59-81% (at 1-5 hours)[6]
Thiophene derivativesAnti-inflammatoryCarrageenan-induced paw edema (Rat)Dose15 mg/kg (Naproxen)[6]
Thiophene derivative (Compound 21)Anti-inflammatoryFormalin-induced paw edema-More effective than celecoxib[1]

Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for two key assays frequently used to evaluate the bioactivity of thiophene derivatives.

In-Vitro: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant activity of a compound.[7][8][9]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[7]

  • Preparation of Test Samples: The thiophene derivative is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A specific volume of the test sample (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.9 mL). A control is prepared with the solvent instead of the test sample.[9]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[9]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the concentration of the test compound.[7]

In-Vivo: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]

Principle: Subplantar injection of carrageenan into the paw of a rodent (typically a rat) induces a localized inflammatory response characterized by edema (swelling). The volume or thickness of the paw is measured over time, and the ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]

Procedure:

  • Animals: Wistar or Sprague-Dawley rats are commonly used. They are fasted overnight before the experiment with free access to water.[10]

  • Compound Administration: The test thiophene derivative is administered orally or intraperitoneally at a specific dose, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin or naproxen.[6][11]

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each rat.[10][12]

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The initial paw volume is measured before the carrageenan injection.[6]

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies compound_synthesis Compound Synthesis (this compound derivatives) antioxidant_assay Antioxidant Assays (e.g., DPPH, ABTS) compound_synthesis->antioxidant_assay Screening enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX) compound_synthesis->enzyme_inhibition Screening cell_based_assays Cell-Based Assays (e.g., NO production in Macrophages) antioxidant_assay->cell_based_assays enzyme_inhibition->cell_based_assays animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) cell_based_assays->animal_model Lead Compound Selection pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd_studies toxicology Toxicology Studies pk_pd_studies->toxicology

Caption: Experimental workflow for the evaluation of this compound derivatives.

The anti-inflammatory effects of many thiophene derivatives are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][13] This pathway plays a critical role in regulating the expression of pro-inflammatory genes.

nf_kb_pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) nucleus->gene_transcription induces thiophene_derivative Thiophene Derivative thiophene_derivative->ikk_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by a thiophene derivative.

References

A Spectroscopic Comparison of Thiophene and Its Isomers: 2H-Thiopyran and 4H-Thiopyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of sulfur-containing heterocycles, a clear understanding of their spectroscopic signatures is fundamental. Thiophene, a stable aromatic compound, is a ubiquitous building block in medicinal chemistry and materials science. Its non-aromatic isomers, 2H-thiopyran and 4H-thiopyran, are less common and are generally considered to be less stable. Distinguishing between these isomers is crucial for reaction monitoring, quality control, and structural elucidation.

This guide provides a comparative analysis of the key spectroscopic features of thiophene, 2H-thiopyran, and 4H-thiopyran, utilizing experimental data for thiophene and predicted data for the less stable thiopyran isomers. The comparison covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of thiophene, 2H-thiopyran, and 4H-thiopyran. It is important to note that while the data for thiophene is based on experimental observations, the data for 2H-thiopyran and 4H-thiopyran are largely predicted due to their limited stability and the scarcity of experimental spectra in the literature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH2H3H4H5H6
Thiophene 7.337.127.127.33-
2H-Thiopyran (Predicted) 3.5 (CH₂)5.8 (CH)6.2 (CH)5.7 (CH)7.0 (CH)
4H-Thiopyran (Predicted) 6.1 (CH)5.6 (CH)3.2 (CH₂)5.6 (CH)6.1 (CH)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC2C3C4C5C6
Thiophene 125.6127.3127.3125.6-
2H-Thiopyran (Predicted) 25.0120.0128.0125.0135.0
4H-Thiopyran (Predicted) 123.0126.028.0126.0123.0

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundC-H Stretch (sp²)C-H Stretch (sp³)C=C StretchC-S Stretch
Thiophene ~3100-~1500, ~1400~830, ~690
2H-Thiopyran (Predicted) ~3050~2900~1650, ~1600~700-800
4H-Thiopyran (Predicted) ~3040~2920~1660~700-800

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Electronic Transition
Thiophene 231~7,100π → π
2H-Thiopyran (Predicted) Shorter λmax than thiopheneLower than thiopheneπ → π
4H-Thiopyran (Predicted) Shorter λmax than thiopheneLower than thiopheneπ → π*

Table 5: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Thiophene 8458, 45, 39
2H-Thiopyran (Predicted) 8483, 56, 45
4H-Thiopyran (Predicted) 8483, 58, 39

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like thiophene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Scan a typical range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.

  • Ionization : Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion Thiophene Thiophene NMR NMR Spectroscopy (¹H, ¹³C) Thiophene->NMR IR IR Spectroscopy Thiophene->IR UVVis UV-Vis Spectroscopy Thiophene->UVVis MS Mass Spectrometry Thiophene->MS Isomer1 2H-Thiopyran Isomer1->NMR Isomer1->IR Isomer1->UVVis Isomer1->MS Isomer2 4H-Thiopyran Isomer2->NMR Isomer2->IR Isomer2->UVVis Isomer2->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_UV Absorption Maxima UVVis->Data_UV Data_MS m/z Values & Fragmentation MS->Data_MS Comparison Comparative Analysis Data_NMR->Comparison Data_IR->Comparison Data_UV->Comparison Data_MS->Comparison Elucidation Structural Elucidation & Isomer Differentiation Comparison->Elucidation

Caption: Workflow for Spectroscopic Comparison of Isomers.

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Thiophen-3-ol is presumed to share hazards with other thiophene derivatives. These compounds are often flammable, toxic, and pose environmental risks.[1][3] All handling and disposal preparation should be performed in a certified chemical fume hood.

Potential Hazards:

  • Flammability: Thiophene and its derivatives are often flammable liquids, and their vapors can form explosive mixtures with air.[1][4] Keep the compound away from heat, sparks, open flames, and hot surfaces.[5] Use of explosion-proof electrical equipment is recommended.

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[6] May cause serious skin and eye irritation.[6] Avoid all personal contact, including the inhalation of vapors.[3] Do not eat, drink, or smoke when handling this product.

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3] Avoid release into the environment.[1]

  • Reactivity: May react with strong oxidizing agents.[1][3]

Quantitative Safety Data (Reference: Thiophene)

The following table summarizes key quantitative safety data for Thiophene, which should be considered as a reference for handling this compound.

PropertyValueSource(s)
Flash Point-1 °C (30 °F)[7]
Auto-Ignition Temperature395 °C (743 °F)[4]
Flammability LimitsLower: 1.5%Upper: 12.5%[4]
Boiling Point84 °C (183 °F)[7]
Molecular FormulaC₄H₄OSN/A
Molecular Weight100.14 g/mol N/A

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6][8]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[1][9] Gloves must be inspected before use.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] If exposure limits are exceeded, a full-face respirator may be necessary.[8]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]

  • Segregation:

    • Immediately segregate waste containing this compound at the point of generation.[2] This includes unused material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips).

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[2]

  • Waste Containerization:

    • Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container.[1][2] A glass container is generally suitable.[1]

    • The container must be kept tightly closed except when adding waste.[2][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of any other contents.

    • Indicate the primary hazards (e.g., Flammable, Toxic, Environmental Hazard).[2]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area must be well-ventilated, cool, dry, and away from heat or ignition sources.[2][4][5]

    • Ensure the storage area has secondary containment to capture any potential leaks.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

    • Provide a full characterization of the waste to the disposal service.[2]

Spill Cleanup Procedure

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[1] Move upwind of the spill.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1] Remove all ignition sources.[3][5]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels. [1]

  • Cleanup:

    • Wearing the appropriate PPE, use non-sparking tools to carefully collect the absorbent material.[1]

    • Place the collected material into a sealed, properly labeled container for hazardous waste disposal.[1][6]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent. Collect all cleaning materials and rinsate as hazardous waste.[1][3] Do not allow wash water to enter drains.[3]

  • Reporting: Report the spill to your institution's EHS department.[1]

Disposal Workflow Diagram

G start Start: Generate This compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe Always segregate Segregate Waste (Unused chemical, contaminated labware, spill cleanup material) ppe->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize label_details Label Contents: - 'Hazardous Waste' - 'this compound' - Associated Hazards containerize->label_details storage Store in Designated Satellite Accumulation Area (Cool, Ventilated, Secure) containerize->storage disposal Arrange Pickup by EHS or Licensed Contractor for Professional Disposal storage->disposal end End: Waste Removed disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thiophen-3-ol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is compiled for researchers, scientists, and professionals in drug development, emphasizing laboratory safety and chemical handling. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar thiophene derivatives.[1][2] Handle this compound with extreme caution and treat it as a hazardous substance.

Hazard Profile

Thiophene and its derivatives are generally characterized by several potential hazards. This compound is anticipated to be a flammable liquid, harmful if swallowed or inhaled, and capable of causing serious skin and eye irritation.[3][4][5] It may also be harmful to aquatic life with long-lasting effects.[3][4][5]

Summary of Potential Hazards:

Hazard CategoryDescriptionPrecautionary Statements
Flammability Thiophene derivatives are often flammable, with vapors that can form explosive mixtures with air.[3][5][6]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][4][5]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3][4] May cause respiratory irritation.[7]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1][4][8]
Environmental Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3][4][5]Avoid release to the environment.[1][4]
Reactivity May react with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][5]Store away from incompatible materials.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE based on OSHA guidelines and data from similar compounds.[2][9][10]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.[2]Provides splash protection. Nitrile gloves offer resistance, but prolonged contact should be avoided.
Eye Protection Chemical safety goggles and a full-face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.[4][5][7]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. Consider chemically resistant shoe covers.[2]Prevents skin contact and protects against potential splashes of the flammable and toxic material.[3]
Respiratory Protection Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]Thiophene derivatives can be toxic if inhaled and may cause respiratory irritation.[3][7]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard symbols.[1]

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.

  • Ground all equipment containing the material to prevent static discharge.[5][6]

  • Use only non-sparking tools.[4][5]

  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke in the handling area.[8][9]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][3][8]

  • Keep containers tightly closed and store them in a flammable materials safety cabinet.[5][6][8]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

Handling Workflow Diagram

start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood handle Handle this compound in Fume Hood fume_hood->handle spill_check Spill Occurred? handle->spill_check storage Store in Flammables Cabinet waste Segregate Hazardous Waste storage->waste spill_check->storage No spill_response Initiate Spill Response Protocol spill_check->spill_response Yes spill_response->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Doff PPE Correctly decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is crucial in an emergency.

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8][11]
Skin Contact Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][8] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8][11]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[1][3]

  • Collect the chemical and any contaminated materials in sealed, properly labeled containers.[1][2]

  • Arrange for the collection of hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Under no circumstances should this chemical be disposed of down the drain.[1]

Disposal Workflow Diagram

start Start: Waste Generation collect Collect Waste in Sealed, Compatible Container start->collect label Label Container: 'Hazardous Waste' & Chemical Name collect->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end End: Waste Disposed documentation->end

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.